Product packaging for 4-Methyl-5-phenyloxazole(Cat. No.:CAS No. 1008-29-3)

4-Methyl-5-phenyloxazole

Cat. No.: B094418
CAS No.: 1008-29-3
M. Wt: 159.18 g/mol
InChI Key: AZNMFVGFAFVVDA-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyloxazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B094418 4-Methyl-5-phenyloxazole CAS No. 1008-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1008-29-3

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-methyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

AZNMFVGFAFVVDA-UHFFFAOYSA-N

SMILES

CC1=C(OC=N1)C2=CC=CC=C2

Canonical SMILES

CC1=C(OC=N1)C2=CC=CC=C2

Synonyms

4-Methyl-5-phenyloxazole

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-phenyloxazole (CAS Number: 1008-29-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-phenyloxazole is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring system is a prominent structural motif in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for this compound, with a particular focus on its relevance to drug discovery and development.

Core Properties

Physicochemical and Spectroscopic Data

Quantitative data for several key physical properties of this compound are not consistently reported in publicly accessible databases. The available information is summarized below.

PropertyValueSource
CAS Number 1008-29-3[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Density Not Available[1]
Solubility Not Available[1]

Note: "Not Available" indicates that the data could not be retrieved from the searched scientific literature and chemical databases.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general methods for the synthesis of substituted oxazoles are well-established. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Another prevalent method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

Below is a representative, generalized protocol for the synthesis of an oxazole derivative, which could be adapted for the synthesis of this compound.

Representative Synthesis of a Substituted Oxazole (Van Leusen Reaction)

This protocol describes the synthesis of a generic 4,5-disubstituted oxazole and would require adaptation and optimization for the specific synthesis of this compound.

Reactants:

  • An aldehyde (in this case, benzaldehyde would provide the 5-phenyl substituent)

  • Tosylmethyl isocyanide (TosMIC)

  • A base (e.g., potassium carbonate)

  • A suitable solvent (e.g., methanol)

Procedure:

  • Dissolve the aldehyde and TosMIC in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.

Applications in Research and Drug Development

The oxazole scaffold is of significant interest to medicinal chemists due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.

Use as a Fluorescent Probe

This compound is utilized as a fluorescent dye, exhibiting strong blue fluorescence when excited by ultraviolet light.[1] Its high photostability makes it a valuable tool for labeling and tracking biological molecules and for imaging cellular processes in pharmaceutical research.[1]

Potential Therapeutic Applications of the Oxazole Core

While specific biological activities of this compound have not been extensively documented, the broader class of oxazole derivatives has shown promise in various therapeutic areas:

  • Antimicrobial Properties: Certain oxazole-containing compounds have demonstrated effects against various pathogens.[2]

  • Anticancer Activity: Preliminary studies have indicated that some oxazole derivatives may inhibit the proliferation of cancer cells.[2]

  • Anti-inflammatory Effects: Compounds within this class are being investigated as potential anti-inflammatory agents.[2]

The development of novel drugs often involves the synthesis and screening of libraries of compounds based on a core scaffold like oxazole. This compound could serve as a lead compound or a building block for the synthesis of new drug candidates.[2]

Visualizations

Logical Workflow for Application as a Fluorescent Probe

The following diagram illustrates a generalized workflow for the use of this compound as a fluorescent probe in a biological research context.

cluster_prep Preparation cluster_exp Experimentation cluster_acq Data Acquisition cluster_analysis Analysis A Synthesize or Procure This compound B Prepare Stock Solution (e.g., in DMSO) A->B D Incubate Sample with Fluorescent Probe B->D C Prepare Biological Sample (e.g., cell culture, tissue section) C->D E Wash to Remove Unbound Probe D->E F Excite Probe with UV Light Source E->F G Detect Blue Fluorescence (e.g., with fluorescence microscope) F->G H Image Processing and Data Analysis G->H I Biological Interpretation H->I

Caption: A logical workflow for the application of this compound as a fluorescent probe.

Conceptual Synthesis Pathway

The following diagram illustrates a conceptual synthetic pathway for an oxazole, which could be adapted for this compound.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Aldehyde Aldehyde (e.g., Benzaldehyde) Reaction Van Leusen Reaction (Base, Solvent) Aldehyde->Reaction TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Reaction Crude Crude Oxazole Product Reaction->Crude Pure Purified This compound Crude->Pure Purification (e.g., Chromatography)

Caption: A conceptual synthetic workflow for an oxazole derivative.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and material science. This document details established synthetic methodologies and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is a common scaffold in numerous biologically active compounds and functional materials. The presence of the methyl and phenyl substituents on the oxazole core of this compound influences its physicochemical properties and potential applications. This guide will focus on the practical aspects of its preparation and the analytical techniques used for its definitive identification and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for oxazole ring formation. Two of the most common and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles involving the cyclodehydration of α-acylamino ketones. For the synthesis of this compound, the requisite starting material is N-(1-phenyl-2-oxopropyl)acetamide. This intermediate can be prepared from α-amino-α-phenylacetone.

Experimental Protocol:

Step 1: Synthesis of N-(1-phenyl-2-oxopropyl)acetamide

Step 2: Cyclodehydration to form this compound

  • To a solution of N-(1-phenyl-2-oxopropyl)acetamide in a suitable solvent (e.g., anhydrous toluene or dioxane), a dehydrating agent is added. Common dehydrating agents for this reaction include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).

  • The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Van Leusen Oxazole Synthesis

A general procedure for a Van Leusen-type reaction is as follows:

Experimental Protocol (General):

  • To a stirred solution of tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as potassium tert-butoxide or sodium hydride is added at low temperature (e.g., -78 °C or 0 °C).

  • The corresponding aldehyde (in this conceptual case, benzaldehyde) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the crude product is typically achieved by column chromatography.

Characterization of this compound

The definitive identification of this compound is accomplished through a combination of spectroscopic methods and determination of its physical properties. While a complete, verified dataset for this specific compound is not publicly available, the expected data based on related structures are presented below for reference.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
AppearanceExpected to be a solid or oil
Melting PointNot reported
Boiling PointNot reported
Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons, the aromatic protons of the phenyl group, and the single proton on the oxazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3s3H-CH₃
~7.3-7.5m3HPhenyl H (meta, para)
~7.6-7.8m2HPhenyl H (ortho)
~7.9s1HOxazole H (C2-H)

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~12-CH₃
~125-130Phenyl C
~135Oxazole C4
~148Oxazole C5
~151Oxazole C2

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159.

m/zInterpretation
159[M]⁺
130[M - CHO]⁺ or [M - N]⁺
103[C₆H₅CO]⁺
77[C₆H₅]⁺

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3150C-H stretching (aromatic/oxazole)
~2900-3000C-H stretching (methyl)
~1600, 1480C=C stretching (aromatic)
~1550C=N stretching (oxazole)
~1100-1200C-O-C stretching (oxazole)

Visualization of Synthetic and Analytical Workflows

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Starting Materials (e.g., α-acylamino ketone or aldehyde + TosMIC) Reaction Oxazole Formation (e.g., Robinson-Gabriel or Van Leusen) Reactants->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product Pure this compound Purification->Product

General synthetic workflow for this compound.
Characterization Workflow

This diagram outlines the logical flow for the characterization of the synthesized this compound.

Characterization_Workflow Synthesized_Product Synthesized Product Physical_Properties Physical Properties (Appearance, MP/BP) Synthesized_Product->Physical_Properties NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Structure_Confirmation Structure Confirmation Physical_Properties->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Workflow for the characterization of this compound.

Conclusion

4-Methyl-5-phenyloxazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data for 4-Methyl-5-phenyloxazole, a heterocyclic aromatic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the properties and potential applications of this molecule.

Molecular Structure and Formula

This compound is an oxazole derivative characterized by a methyl group at the 4-position and a phenyl group at the 5-position of the oxazole ring. The molecular formula of this compound is C₁₀H₉NO.[1] Its structure combines the aromaticity of the phenyl ring with the unique electronic properties of the oxazole heterocycle.

Molecular Formula: C₁₀H₉NO

Molecular Weight: 159.18 g/mol [1]

CAS Number: 1008-29-3[1]

Synonyms: 5-Phenyl-4-methyloxazole[1]

molecular_structure cluster_formula Molecular Formula cluster_structure Molecular Structure formula C₁₀H₉NO img formula->img Represents

Caption: Relationship between the molecular formula and the 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The table below summarizes the available information.

PropertyValueReference
Molecular FormulaC₁₀H₉NO[1]
Molecular Weight159.18 g/mol [1]
AppearanceReported as a yellow crystalline solid

Note: Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons of the phenyl group, the methyl protons, and the proton on the oxazole ring. ¹³C NMR would provide information on the chemical shifts of the carbon atoms in the phenyl and oxazole rings, as well as the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the rings, and C-O-C stretching of the oxazole ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak (M+) at m/z 159.18.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, the general synthesis of substituted oxazoles can be achieved through several established methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

A plausible synthetic pathway for this compound is outlined in the workflow diagram below. This represents a generalized approach, and specific reaction conditions would need to be optimized.

synthesis_workflow start Start Materials: 1-Phenyl-1-propanone and N-formylating agent step1 Step 1: α-Formylation start->step1 intermediate1 Intermediate: 1-Phenyl-1-formyl-2-propanone step1->intermediate1 step2 Step 2: Cyclization with Ammonia Source (e.g., Ammonium Acetate) intermediate1->step2 product Product: This compound step2->product

References

Spectroscopic Analysis of 4-Methyl-5-phenyloxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Notice of Data Unavailability: Despite a comprehensive search of scientific literature and chemical databases, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 4-Methyl-5-phenyloxazole could not be located. The following guide is therefore presented as a representative example based on typical spectroscopic characteristics of closely related oxazole derivatives and general principles of spectroscopic analysis. The data presented herein is illustrative and should not be considered as experimentally verified data for this compound.

Introduction

This compound is a heterocyclic aromatic organic compound with a core oxazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Accurate structural elucidation and characterization are paramount for any research and development involving such compounds. This technical guide outlines the expected spectroscopic data and the methodologies used for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6Singlet1HH2 (Oxazole ring)
~ 7.5 - 7.2Multiplet5HPhenyl ring protons
~ 2.3Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 148C2 (Oxazole ring)
~ 145 - 143C5 (Oxazole ring)
~ 135 - 133C4 (Oxazole ring)
~ 130 - 128Phenyl ring carbons (ipso)
~ 129 - 127Phenyl ring carbons (ortho, meta, para)
~ 15 - 12Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretching (Aromatic)
~ 2950 - 2850MediumC-H stretching (Aliphatic -CH₃)
~ 1600 - 1450StrongC=C and C=N stretching (Aromatic and Oxazole rings)
~ 1380MediumC-H bending (-CH₃)
~ 1100 - 1000StrongC-O-C stretching (Oxazole ring)
~ 770 - 730StrongC-H out-of-plane bending (Monosubstituted benzene)
~ 700 - 680StrongC-H out-of-plane bending (Monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted IdentityNotes
159[M]⁺Molecular ion peak
130[M - CHO]⁺Loss of a formyl radical from the oxazole ring
103[C₆H₅CN]⁺Benzyl cyanide fragment
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following sections describe the general experimental methodologies that would be employed to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum, with a wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film could be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) would be recorded first. The sample spectrum would then be acquired, typically over a range of 4000-400 cm⁻¹, and the background would be automatically subtracted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample.

  • Ionization: Electron Ionization (EI) would be a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion would be measured by a detector, and the data would be presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Data Compilation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on 4-Methyl-5-phenyloxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to the Core Properties and Synthesis of a Versatile Heterocycle

4-Methyl-5-phenyloxazole is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉NO. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and materials science.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not consistently available across all literature, the following tables summarize the known and predicted properties of this compound and its close derivatives.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound2-(4-Chloro phenyl)-5-phenyl oxazole2-(4-Fluoro phenyl)-5-phenyl oxazoleNotes
Molecular Formula C₁₀H₉NO[1]C₁₅H₁₀ClNOC₁₅H₁₀ClFNO
Molecular Weight 159.18 g/mol [1]255.70 g/mol -
Appearance Yellow crystalline solid[1]Yellow solidWhite powder
Melting Point Not available117-118 °C81-82 °CExperimental data for the target compound is not readily available.
Boiling Point Not availableNot availableNot availableData not found in reviewed literature.
Solubility Not availableNot availableNot availableGenerally soluble in organic solvents.

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 1008-29-3[1]
Molecular Formula C₁₀H₉NO[1]

Synthesis of this compound

The synthesis of 4,5-disubstituted oxazoles can be achieved through various methods. One of the most prominent is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. A general workflow for this type of synthesis is outlined below.

G reagents Aldehyde + TosMIC intermediate1 Deprotonation of TosMIC reagents->intermediate1 base Base (e.g., K₂CO₃) base->intermediate1 intermediate2 Nucleophilic attack on aldehyde intermediate1->intermediate2 intermediate3 5-endo-dig cyclization to form oxazoline intermediate intermediate2->intermediate3 elimination Elimination of Tosyl Group intermediate3->elimination product This compound elimination->product

Caption: General workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen-type Synthesis of a 4,5-Disubstituted Oxazole

The following is a representative protocol for the synthesis of a 4,5-disubstituted oxazole, which can be adapted for this compound by using the appropriate aldehyde.

Materials:

  • Aldehyde (e.g., Benzaldehyde for a 5-phenyl oxazole derivative)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ionic Liquid (e.g., [bmim]Br) or a suitable organic solvent like THF

Procedure:

  • To a suspension of potassium carbonate (as the base) in the chosen solvent, add Tosylmethyl isocyanide (TosMIC).

  • Stir the mixture at room temperature to allow for the deprotonation of TosMIC.

  • Slowly add the aldehyde to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Chemical Reactivity

The reactivity of the oxazole ring is influenced by the heteroatoms and the aromatic system. The general reactivity patterns are summarized below.

G cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack cluster_cycloaddition Cycloaddition oxazole Oxazole Ring C5_attack Attack at C5 (most favorable) oxazole->C5_attack C2_attack Attack at C2 (most electron-deficient) oxazole->C2_attack diels_alder Diels-Alder Reaction oxazole->diels_alder electrophile Electrophile (E+) electrophile->C5_attack nucleophile Nucleophile (Nu-) nucleophile->C2_attack dienophile Dienophile dienophile->diels_alder

Caption: Reactivity map of the oxazole ring.

  • Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus not highly reactive towards electrophiles. However, if activating groups are present, electrophilic substitution tends to occur at the C5 position.

  • Nucleophilic Substitution: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack.

  • Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base.

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles.

Spectroscopic Data

Table 3: Representative Spectroscopic Data for Oxazole Derivatives

SpectrumCompoundKey Signals
¹H NMR 2-(4-Chloro phenyl)-5-propyl oxazole (in CDCl₃)δ 7.96 (d, 2H), 7.44 (d, 2H), 6.87 (s, 1H), 2.72 (t, 2H), 1.75 (sext, 2H), 1.04 (t, 3H)[2]
¹³C NMR 2-(4-Chloro phenyl)-5-propyl oxazole (in CDCl₃)δ 160.1, 153.5, 136.2, 129.4, 127.7, 126.7, 124.4, 28.0, 21.0, 13.6[2]
IR (thin film) 2-(4-Chloro phenyl)-5-propyl oxazoleν 1609, 1545, 1483, 1406, 1123, 1092, 1014 cm⁻¹[2]

Biological and Pharmacological Context

Oxazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[3] Although specific signaling pathways for this compound have not been detailed in the available literature, the broader class of oxazole-containing compounds has been investigated for various therapeutic applications.

G cluster_activities Potential Biological Activities oxazole_scaffold Oxazole Derivatives antimicrobial Antimicrobial oxazole_scaffold->antimicrobial anticancer Anticancer oxazole_scaffold->anticancer anti_inflammatory Anti-inflammatory oxazole_scaffold->anti_inflammatory antidiabetic Antidiabetic oxazole_scaffold->antidiabetic

Caption: Potential therapeutic areas for oxazole derivatives.

The diverse pharmacological profiles of oxazole derivatives underscore the importance of synthesizing and evaluating new analogues, such as this compound, to explore their therapeutic potential.

Conclusion

This compound is a valuable heterocyclic compound with applications in materials science as a fluorescent dye and potential for further investigation in medicinal chemistry. This guide has provided an overview of its known properties, a general protocol for its synthesis, and insights into its chemical reactivity. Further experimental work is required to fully characterize its physical properties and to elucidate its specific biological mechanisms of action. The provided information aims to serve as a foundational resource for researchers and developers working with this and related oxazole structures.

References

The Biological Landscape of 4-Methyl-5-phenyloxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, bestowing a diverse range of pharmacological activities upon its derivatives. Among these, the 4-methyl-5-phenyloxazole core represents a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and structurally related compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate further research and drug development in this area.

Biological Activities and Quantitative Data

Derivatives of the this compound and related oxazolone cores have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships and potency of these compounds.

Anticancer Activity

Oxazolone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The Sulforhodamine B (SRB) assay is a common method to assess this activity, with the results often expressed as the concentration that inhibits cell growth by 50% (IC50) or the total protein content by 50% (CTC50).

Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells [1]

CompoundSubstituent on Benzylidene RingCTC50 (µg/mL)
1 4-H25
2 4-Cl80
3 4-OH33
4 4-OCH340
5 2-NO2156
6 3-NO2179
7 4-NO2140
8 4-N(CH3)238
Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory cascade. Another common in vitro method is the human red blood cell (HRBC) membrane stabilization assay, which assesses the ability of a compound to protect red blood cells from lysis induced by heat or hypotonic solutions. This stabilization is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of 4-Aryl/cycloalkyl-5-phenyloxazole Derivatives as COX-2 Inhibitors [2]

CompoundR (at position 4)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) -150.04375
Derivative A 4-Sulfamoylphenyl>1000.3>333
Derivative B 4-Methylphenyl100.250
Derivative C Cyclohexyl50.150

Table 3: In Vitro Anti-inflammatory Activity of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives using HRBC Membrane Stabilization Assay

CompoundSubstituent on Arylidene RingIC50 (mM)
5a 4-OH4.65 ± 0.22
5b 4-OCH37.34 ± 0.28
5c 4-Cl5.23 ± 0.18
5d 2,4-di-OH1.96 ± 0.09
Aspirin (Standard) -6.41 ± 0.18
Antimicrobial Activity

Certain oxazole derivatives have shown promise as antimicrobial agents. Their activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole Derivatives [2]

CompoundR1R2MicroorganismMIC (µg/mL)
4b 5-CH32-OH, 4-ClStaphylococcus aureus12.5
4c 5-CH32-OH, 4-BrStaphylococcus aureus12.5
5a 6-CH32-OH, 4-ClPseudomonas aeruginosa25
4c 5-CH32-OH, 4-BrCandida albicans12.5
Tetracycline (Reference) --Pseudomonas aeruginosa>25
Streptomycin (Reference) --Pseudomonas aeruginosa>25
Oxiconazole (Reference) --Candida albicans<12.5

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. The following sections provide methodologies for the key assays cited in this guide.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[1][2][3][4][5]

Protocol:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated using the formula: (1 - (Absorbance_treated / Absorbance_control)) * 100. The CTC50 value is determined from the dose-response curve.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to protect HRBCs from lysis induced by hypotonic solution or heat.

Protocol:

  • Preparation of HRBC Suspension: Collect fresh human blood in a heparinized tube. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline. Reconstitute the cells as a 10% (v/v) suspension in normal saline.[6]

  • Reaction Mixture: Prepare the reaction mixture by adding 1 mL of the test compound solution (at various concentrations), 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the 10% HRBC suspension. A control is prepared with saline instead of the test compound. Aspirin is used as a standard drug.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 5 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.[6]

  • Data Analysis: The percentage of membrane stabilization is calculated using the formula: (1 - (Absorbance_sample / Absorbance_control)) * 100. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution as per the manufacturer's instructions (e.g., Cayman Chemical's COX Inhibitor Screening Assay Kit).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme to each well, except for the background control wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as stannous chloride.

  • Detection: The product of the COX reaction (prostaglandin G2) is measured colorimetrically or fluorometrically according to the specific kit's instructions.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using the DOT language.

General Synthesis of this compound Derivatives

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Final Product Benzaldehyde Benzaldehyde Hantzsch_Synthesis Hantzsch-type Synthesis Benzaldehyde->Hantzsch_Synthesis Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Hantzsch_Synthesis Methyl_Acetoacetate Methyl_Acetoacetate Methyl_Acetoacetate->Hantzsch_Synthesis Dihydropyridine Dihydropyridine Intermediate Hantzsch_Synthesis->Dihydropyridine Oxidation_Step Oxidation Dihydropyridine->Oxidation_Step Product This compound Derivative Oxidation_Step->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Representative Anti-inflammatory Signaling Pathway: COX-2 Inhibition

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Oxazole_Derivative This compound Derivative Oxazole_Derivative->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

General Experimental Workflow for Biological Activity Screening

G Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., SRB, HRBC, MIC) Primary_Screening->Dose_Response Active Hit End End: Lead Candidate Primary_Screening->End Inactive IC50_Determination IC50 / MIC Determination Dose_Response->IC50_Determination Mechanism_Study Mechanism of Action Study (e.g., Enzyme Assay, Pathway Analysis) IC50_Determination->Mechanism_Study Potent Compound Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->End

Caption: A typical workflow for screening the biological activity of synthesized compounds.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities. The data presented in this guide highlight the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols provide a foundation for researchers to further explore the pharmacological properties of this class of molecules.

Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish more definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as lead candidates for drug development. In vivo studies will also be essential to validate the therapeutic potential of the most promising derivatives. The continued exploration of the this compound core holds significant promise for the discovery of novel and effective drugs to address unmet medical needs.

References

The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active compounds has driven the development of numerous synthetic strategies over the past century. This technical guide provides an in-depth exploration of the discovery and history of key oxazole synthesis methods, complete with experimental details and comparative data to inform modern synthetic endeavors.

Classical Approaches to the Oxazole Core

The foundational methods for constructing the oxazole ring were established in the late 19th and early 20th centuries. These name reactions remain relevant and form the basis for many modern adaptations.

The Robinson-Gabriel Synthesis (1909, 1910)

One of the earliest and most versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1][2] This reaction involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[3]

The starting 2-acylamino ketones can be prepared through methods such as the Dakin-West reaction.[1] The cyclization is typically promoted by strong dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[3][4] While effective, early iterations of this method sometimes resulted in low yields with certain dehydrating agents.[4] The use of polyphosphoric acid was later found to improve yields to the 50-60% range.[4]

Logical Workflow for the Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_product Product Acylamino_Ketone 2-Acylamino Ketone Cyclodehydration Cyclodehydration Acylamino_Ketone->Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, PPA) Dehydrating_Agent->Cyclodehydration Oxazole 2,5-Disubstituted Oxazole Cyclodehydration->Oxazole

Caption: Workflow of the Robinson-Gabriel Synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

A general procedure involves the treatment of a 2-acylamino ketone with a cyclodehydrating agent. For the synthesis of 2,5-diphenyloxazole from 2-benzamidoacetophenone:

  • 2-Benzamidoacetophenone (1 equivalent) is mixed with polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate).

  • The mixture is heated, for example, to 160°C for 2 hours.

  • After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis (1896)

Discovered by the eminent chemist Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde.[5] This reaction is typically carried out in the presence of anhydrous hydrogen chloride in dry ether.[5] The reactants, the cyanohydrin and the aldehyde, are usually used in equimolar amounts.[5] While aromatic aldehydes and cyanohydrins are most common, aliphatic variants have also been employed.[5]

The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl.[5] This is followed by nucleophilic attack of the aldehyde, cyclization, and subsequent dehydration to yield the oxazole. The product often precipitates as the hydrochloride salt, which can be neutralized to the free base.[5]

Reaction Pathway of the Fischer Oxazole Synthesis

Fischer_Oxazole_Pathway Cyanohydrin Cyanohydrin Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride + HCl Aldehyde Aldehyde HCl Anhydrous HCl Chloro_oxazoline Chloro-oxazoline Intermediate Iminochloride->Chloro_oxazoline + Aldehyde Oxazole 2,5-Disubstituted Oxazole Chloro_oxazoline->Oxazole - H₂O, -HCl

Caption: Key intermediates in the Fischer Oxazole Synthesis.

Experimental Protocol: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

A representative procedure for the synthesis of 2,5-diphenyloxazole from mandelonitrile (benzaldehyde cyanohydrin) and benzaldehyde is as follows:

  • Mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) are dissolved in anhydrous ether.

  • The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution until saturation.

  • The reaction mixture is allowed to stand, often for an extended period (e.g., 24 hours), during which the oxazole hydrochloride precipitates.

  • The precipitate is collected by filtration, washed with dry ether, and then treated with a base (e.g., sodium bicarbonate solution) or boiled in alcohol to liberate the free oxazole base.

  • The crude product is purified by recrystallization.

The van Leusen Oxazole Synthesis (1972)

A significant advancement in oxazole synthesis was the development of the van Leusen reaction in 1972. This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon for the construction of the oxazole ring from aldehydes. The reaction proceeds under basic conditions and is known for its mildness and broad applicability, particularly for the synthesis of 5-substituted oxazoles.

The mechanism involves the deprotonation of TosMIC, followed by a [3+2] cycloaddition with the aldehyde to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid under the basic conditions yields the aromatic oxazole ring.

Experimental Workflow for the van Leusen Synthesis

Van_Leusen_Workflow Aldehyde Aldehyde Reaction Reaction in Solvent (e.g., MeOH) Aldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Oxazoline_Intermediate Oxazoline Intermediate Reaction->Oxazoline_Intermediate Elimination Elimination of Toluenesulfinic Acid Oxazoline_Intermediate->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Step-wise process of the van Leusen Oxazole Synthesis.

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole

The following is a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC:

  • To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, potassium carbonate (2 equivalents) is added.

  • The resulting mixture is heated at reflux for a specified time (e.g., 2-4 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Other Notable Classical Syntheses
  • Bredereck Reaction: This method provides 2,4-disubstituted oxazoles from the reaction of α-haloketones with amides.[4] It is considered an efficient and economical process.[4]

  • Cornforth Rearrangement: Discovered by John Cornforth in 1949, this is a thermal rearrangement of 4-acyloxazoles where the acyl group at position 4 and the substituent at position 5 exchange places.[6] This reaction has found utility in the synthesis of amino acids and can provide high yields, often exceeding 90%, especially with nitrogen-containing heterocycles at the R3 position.[6]

Modern Methods in Oxazole Synthesis

While the classical methods are still widely used, modern organic synthesis has introduced new catalytic systems and energy sources to improve the efficiency, selectivity, and environmental friendliness of oxazole synthesis.

Microwave-Assisted Oxazole Synthesis

The use of microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of oxazoles. Microwave-assisted synthesis often leads to higher yields, shorter reaction times, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry.

For instance, a microwave-assisted van Leusen synthesis of 5-substituted oxazoles has been reported to proceed in excellent yields (92-96%) in as little as 8 minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted van Leusen Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating6 hours92-95%[4]
Microwave Irradiation8 minutes96%[4]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyl Oxazole

  • In a microwave reactor vessel, benzaldehyde (1 equivalent), TosMIC (1 equivalent), and potassium phosphate (2 equivalents) are mixed in isopropanol.

  • The vessel is sealed and subjected to microwave irradiation at 65°C and 350 W for 8 minutes.

  • After cooling, the reaction mixture is worked up as described in the conventional van Leusen protocol.

Metal-Catalyzed Oxazole Syntheses

The development of transition metal catalysis has opened new avenues for oxazole synthesis, often with high regioselectivity and functional group tolerance.

  • Gold-Catalyzed Synthesis: Gold catalysts have been employed in the synthesis of polysubstituted oxazoles from various starting materials, including alkynyl triazenes and dioxazoles, as well as from N-propargylamides.[7][8] These reactions often proceed under mild conditions with good to excellent yields.

  • Copper-Catalyzed Synthesis: Copper catalysts have been utilized in the synthesis of 2,4-disubstituted oxazoles by coupling α-diazoketones with amides, with yields reported as high as 87%.[4]

Table 2: Examples of Modern Metal-Catalyzed Oxazole Syntheses

CatalystStarting MaterialsProductYield (%)Reference
GoldAlkynyl triazenes, DioxazolesPolysubstituted oxazolesGood to Excellent[7][8]
Copper(II) triflateα-Diazoketones, Amides2,4-Disubstituted oxazoles87%[4]

Conclusion

The synthesis of the oxazole ring has evolved significantly from the pioneering work of Fischer, Robinson, and Gabriel. The classical methods laid a robust foundation, which has been built upon by modern innovations such as the versatile van Leusen reaction. The advent of microwave-assisted synthesis and transition metal catalysis has further expanded the synthetic chemist's toolkit, enabling more rapid, efficient, and environmentally benign access to this important heterocyclic scaffold. For researchers in drug discovery and development, a thorough understanding of this rich history and the diverse array of available methodologies is crucial for the strategic design and synthesis of novel oxazole-containing therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of 4-Methyl-5-phenyloxazole and its Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4-methyl-5-phenyloxazole and its derivatives in biological systems. The primary focus is on their role as selective inhibitors of cyclooxygenase-2 (COX-2), with additional discussion on their potential as anticancer and antimicrobial agents.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action identified for derivatives of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can exert anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of COX-2 by this compound derivatives.

COX2_Inhibition_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Oxazole_Derivative This compound Derivative Oxazole_Derivative->COX2 inhibits a cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis heparinized_blood Collect Heparinized Whole Blood aspirin_treatment Pre-treat with Aspirin (to inactivate platelet COX-1) heparinized_blood->aspirin_treatment aliquot Aliquot Blood Samples aspirin_treatment->aliquot add_compound Add Test Compound (this compound derivative) or Vehicle Control aliquot->add_compound incubate_1 Incubate at 37°C add_compound->incubate_1 add_lps Add Lipopolysaccharide (LPS) (to induce COX-2 expression) incubate_1->add_lps incubate_2 Incubate for 24 hours at 37°C add_lps->incubate_2 centrifuge Centrifuge to Separate Plasma incubate_2->centrifuge elisa Measure PGE2 levels in Plasma (via ELISA) centrifuge->elisa calculate_ic50 Calculate % Inhibition and IC50 Values elisa->calculate_ic50 Anticancer_Mechanisms cluster_tubulin Tubulin Inhibition cluster_signaling Signaling Pathway Inhibition Oxazole_1 Oxazole Derivative Tubulin Tubulin Oxazole_1->Tubulin binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization Apoptosis_1 Apoptosis Microtubule_Disruption->Apoptosis_1 Oxazole_2 Oxazole Derivative STAT3 STAT3 Oxazole_2->STAT3 inhibits G_quadruplex G-quadruplex Oxazole_2->G_quadruplex stabilizes/inhibits Gene_Expression Altered Gene Expression STAT3->Gene_Expression G_quadruplex->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest Antimicrobial_Mechanism Oxazole_Derivative Oxazole Derivative Bacterial_Cell_Membrane Bacterial Cell Membrane Oxazole_Derivative->Bacterial_Cell_Membrane interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

References

The Solubility Profile of 4-Methyl-5-phenyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-5-phenyloxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in various solvents. The guide includes detailed experimental protocols and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic heterocyclic compound containing an oxazole ring substituted with methyl and phenyl groups. The presence of both polar (the oxazole ring) and non-polar (the phenyl group) moieties suggests a nuanced solubility profile. Oxazole derivatives, in general, are known to be soluble in polar organic solvents and exhibit limited solubility in non-polar solvents.[1] Understanding the precise solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, and biological assays.[2]

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data Template)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water25Gravimetric
Ethanol25Gravimetric
Methanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane25Gravimetric
Hexane25Gravimetric
Dimethyl Sulfoxide (DMSO)25Gravimetric
N,N-Dimethylformamide (DMF)25Gravimetric

Experimental Protocols for Solubility Determination

The following protocols provide a detailed methodology for determining the solubility of this compound in various solvents. The primary method described is the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the removal of the solvent and weighing of the dissolved solute.[3]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven for drying

  • Spatula and weighing paper

Gravimetric Solubility Determination Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains.[3]

    • Add a known volume or mass of the desired solvent to the vial.[3]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[3]

  • Separation of Saturated Solution:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter (e.g., 0.45 µm PTFE or other compatible material) to the syringe.

    • Filter the saturated solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of this compound and the decomposition temperature.

    • Continue drying until a constant mass is achieved, indicating all the solvent has been removed.

    • Weigh the vial containing the dry solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dry solute.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).

    • Solubility ( g/100 mL): (Mass of solute / Volume of solvent used) x 100

    • Molar Solubility (mol/L): (Mass of solute / Molar mass of this compound) / Volume of solvent in Liters

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation start Start add_solute Add Excess Solute to Vial start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent equilibrate Equilibrate at Constant Temperature add_solvent->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter weigh_solution Weigh Filtered Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_node End calculate->end_node

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors, which should be carefully controlled and recorded during experimentation:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[4]

  • Polarity of the Solvent: The "like dissolves like" principle suggests that this compound will have higher solubility in solvents with similar polarity.[4] Given its structure, it is expected to be more soluble in moderately polar to polar aprotic solvents.

  • pH of the Solvent (for aqueous solutions): Although oxazoles are weak bases, the pH of an aqueous solution could have a minor effect on its solubility.[5]

Conclusion

This technical guide provides a foundational framework for researchers investigating the solubility of this compound. While specific quantitative data is currently lacking in the public domain, the provided experimental protocols and data presentation templates offer a standardized approach to generating and reporting this crucial physicochemical property. A thorough understanding of the solubility of this compound will undoubtedly facilitate its application in drug development and materials science.

References

Unveiling the Photophysical Characteristics of Phenyl-Substituted Oxazoles: A Technical Guide to Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data of Analogous Compounds

To establish a baseline for understanding the photophysical properties of 4-Methyl-5-phenyloxazole, we present the data for the structurally related and extensively studied compound, 2,5-diphenyloxazole (PPO). PPO is a widely recognized scintillator and fluorescent standard, making its data a reliable reference point.

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
2,5-Diphenyloxazole (PPO)Cyclohexane303363~1.01.4

Experimental Protocols

The determination of fluorescence quantum yield and lifetime are fundamental to characterizing the photophysical properties of a molecule. The following sections detail the standard methodologies employed for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.[1][2][3][4]

Materials and Equipment:

  • Fluorometer capable of measuring corrected emission spectra

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same solvent

  • Solvent of spectroscopic grade

  • The compound under investigation

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the fluorescent standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[2]

  • Absorption Spectra Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Spectra Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (which are identical if the same solvent is used).

    A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard and using the slopes of the resulting lines in the calculation.[4]

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_spec Measure Absorbance Spectra prep_sample->abs_spec fluo_spec Measure Corrected Fluorescence Spectra prep_sample->fluo_spec prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_spec prep_standard->fluo_spec calculate Calculate Quantum Yield abs_spec->calculate integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->calculate result result calculate->result Quantum Yield (Φ)

Fig. 1: Experimental workflow for the comparative measurement of fluorescence quantum yield.
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[5][6][7][8]

Materials and Equipment:

  • Pulsed light source (e.g., picosecond laser diode or LED)

  • High-speed, single-photon sensitive detector (e.g., photomultiplier tube - PMT)

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

  • Sample holder and optics

  • Computer for data acquisition and analysis

Procedure:

  • Excitation: The sample is excited by a high-repetition-rate pulsed light source.

  • Photon Detection: The fluorescence emission is collected and focused onto a single-photon detector.

  • Timing: The TCSPC electronics measure the time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal).

  • Histogram Formation: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile of the sample.

  • Data Analysis: The fluorescence decay curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τ).

G cluster_excitation Excitation cluster_detection Detection & Timing cluster_analysis Data Acquisition & Analysis laser Pulsed Light Source sample Sample laser->sample tcspc TCSPC Electronics laser->tcspc Start Signal detector Single-Photon Detector sample->detector detector->tcspc Stop Signal histogram Build Time-of-Arrival Histogram tcspc->histogram fit Exponential Decay Fitting histogram->fit result result fit->result Fluorescence Lifetime (τ)

Fig. 2: Workflow for fluorescence lifetime measurement using the TCSPC method.

Influence of Substituent Positioning on Photophysical Properties

The positions of the methyl and phenyl groups on the oxazole ring are expected to significantly influence the photophysical properties of the molecule. Based on general principles of fluorophore design and data from related compounds, we can infer the following relationships.

The electronic nature and position of substituents on a fluorophore can alter its photophysical properties.[9] In the case of phenyloxazoles, the phenyl groups contribute to the π-conjugated system, which is crucial for fluorescence. The methyl group, being an electron-donating group, can also modulate the electronic properties.

  • 2,5-Diphenyloxazole (PPO) as a Reference: In PPO, both the 2 and 5 positions of the oxazole ring are substituted with phenyl groups, creating an extended π-conjugated system that results in high fluorescence quantum yield and a relatively short lifetime.

  • This compound:

    • Phenyl Group at C5: The phenyl group at the 5-position contributes to the π-system.

    • Methyl Group at C4: The electron-donating methyl group at the 4-position may slightly perturb the electronic distribution within the oxazole ring. The effect of a substituent at the C4 position is generally less pronounced on the overall conjugation compared to substituents at C2 and C5.

    • Unsubstituted C2: The absence of a phenyl group at the 2-position, as seen in PPO, will likely result in a less extended π-conjugated system. This could lead to a blue-shift in both the absorption and emission spectra compared to PPO. The quantum yield and fluorescence lifetime may also be affected, though the direction of this change is difficult to predict without experimental data.

G cluster_structure Molecular Structure cluster_properties Expected Photophysical Properties cluster_influence Key Structural Influences ppo 2,5-Diphenyloxazole (PPO) (Reference) ppo_props High Quantum Yield Extended π-Conjugation ppo->ppo_props target This compound (Target) target_props Potentially Blue-Shifted Spectra Altered Quantum Yield & Lifetime target->target_props substituents Position of Phenyl and Methyl Groups conjugation Extent of π-Conjugation substituents->conjugation conjugation->ppo_props conjugation->target_props

Fig. 3: Influence of substituent positioning on the photophysical properties of phenyloxazoles.

References

An In-depth Technical Guide to the Safety and Handling of 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive guide to the safety and handling of 4-Methyl-5-phenyloxazole (CAS No. 1008-29-3). Due to a lack of publicly available, detailed safety and toxicological data for this specific compound, the following information is largely based on safety data for structurally similar oxazole and pyrazolone compounds. Professionals should handle this chemical with caution and perform their own risk assessments based on the specific experimental conditions.

Introduction

This compound is a chemical compound utilized in research applications, notably as a fluorescent dye for labeling and tracking various biological molecules and in the development of materials for optoelectronic devices.[1] Its safe handling is paramount for protecting researchers, scientists, and drug development professionals from potential hazards. This guide outlines the known properties, potential hazards, and recommended handling procedures.

Hazard Identification and Classification

General Hazard Summary of Structurally Related Compounds:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.

GHS Hazard Statements for Related Compounds:

  • H302: Harmful if swallowed.[2][3]

  • H319: Causes serious eye irritation.[2][3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2][3]

  • P270: Do not eat, drink or smoke when using this product.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not well-documented. The table below includes available information for the target compound and representative data for a related compound, 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP), to provide an indication of its likely characteristics.

PropertyThis compound1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP)
CAS Number 1008-29-31806-34-4
Molecular Formula C₁₀H₉NOC₂₄H₁₆N₂O₂
Molecular Weight 159.18 g/mol 364.39 g/mol
Appearance Yellow crystalline solid[1]Yellow solid
Melting Point Not Available243 - 244 °C
Boiling Point Not AvailableNot Available
Solubility Not AvailableInsoluble in water
Flash Point Not AvailableNot Applicable

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

4.1 Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid generating dust.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not ingest or inhale.[4]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[2][3]

4.2 Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is essential.[5]
Respiratory If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

First Aid Measures

In case of exposure, immediate medical attention may be required.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

Spill and Disposal Procedures

7.1 Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it in a suitable, closed container for disposal.

  • Clean the spill area thoroughly with soap and water.

7.2 Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[3]

Experimental Protocols and Methodologies

As no specific experimental safety protocols for this compound were found, this section presents a generalized workflow for handling a potentially hazardous chemical compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Review Safety Data Sheet (or analogous compound data) b Conduct Risk Assessment a->b c Don Personal Protective Equipment (PPE) b->c d Work in Ventilated Area (e.g., Fume Hood) c->d Proceed to Handling e Weigh/Transfer Compound d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment Complete h Dispose of Waste Properly g->h i Remove and Clean PPE h->i j Wash Hands Thoroughly i->j

Caption: General workflow for safely handling potentially hazardous chemical compounds.

Hazard Management Logic

The logical approach to managing chemical hazards involves a clear progression from identification to control.

G cluster_assessment Risk Management Process cluster_review Continuous Improvement A Hazard Identification - Review chemical properties - Consult SDS/literature B Risk Assessment - Evaluate exposure potential - Determine severity of harm A->B informs C Control Measures - Implement engineering controls - Use appropriate PPE - Establish safe work practices B->C dictates D Monitor and Review - Assess effectiveness of controls - Update procedures as needed C->D are subject to D->A feedback loop

References

Methodological & Application

Protocol for the Laboratory Synthesis of 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the synthesis of 4-Methyl-5-phenyloxazole, a substituted oxazole of interest in medicinal chemistry and drug development. The described methodology is based on the Van Leusen oxazole synthesis, a reliable and efficient method for the formation of the oxazole ring system.[1][2][3] This one-pot reaction utilizes readily available starting materials and offers a straightforward procedure suitable for laboratory-scale synthesis. The protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Oxazole moieties are prevalent structural motifs in a wide range of biologically active compounds and natural products. Their unique electronic and steric properties make them valuable scaffolds in the design of novel therapeutic agents. The synthesis of specifically substituted oxazoles, such as this compound, is therefore of significant interest. The Van Leusen reaction provides a convergent and efficient route to 4,5-disubstituted oxazoles from an aldehyde, tosylmethyl isocyanide (TosMIC), and an alkyl halide.[1][2] This method is characterized by its operational simplicity and the use of a stable and odorless isocyanide reagent.

This protocol details a one-pot synthesis of this compound from benzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), and a methylating agent in the presence of a base. An alternative microwave-assisted method is also mentioned for rapid synthesis.[4]

Reaction Principle

The synthesis proceeds via the Van Leusen three-component reaction.[1][2] Initially, the base deprotonates the active methylene group of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an intermediate. This is followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the oxazole ring. The final step involves the alkylation of the oxazole intermediate at the 4-position with a methylating agent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Benzaldehyde1.0 mmol
p-Toluenesulfonylmethyl isocyanide (TosMIC)1.1 mmol
Methyl Iodide1.2 mmol
Potassium Carbonate (K2CO3)2.0 mmol
Solvent
Dimethylformamide (DMF)5 mL
Reaction Conditions
Temperature80 °C
Reaction Time12 hours
Purification
MethodColumn Chromatography
EluentEthyl acetate/Hexane gradient
Expected Yield
Yield70-80% (estimated)

Experimental Protocol

Materials:

  • Benzaldehyde (freshly distilled)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Methyl Iodide

  • Potassium Carbonate (anhydrous, finely ground)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.0 mmol, 276 mg).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF (5 mL) to the flask.

  • Addition of Reagents:

    • To the stirred suspension, add benzaldehyde (1.0 mmol, 106 mg, 0.102 mL).

    • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol, 215 mg).

    • Finally, add methyl iodide (1.2 mmol, 170 mg, 0.075 mL) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle or oil bath.

    • Maintain stirring at this temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexane).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) as the eluent to isolate the pure this compound.

    • Collect the fractions containing the product and concentrate them using a rotary evaporator.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Microwave-Assisted Protocol:

For a more rapid synthesis, a microwave-assisted approach can be employed.[4]

  • Combine benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), methyl iodide (1.2 mmol), and potassium carbonate (2.0 mmol) in a microwave-safe reaction vessel.

  • Add anhydrous DMF (5 mL).

  • Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 10-30 minutes).

  • Follow the same work-up and purification procedures as described above.

Visualization

Experimental Workflow Diagram:

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification cluster_product 6. Final Product setup_flask Dry Round-Bottom Flask add_K2CO3 Add K2CO3 setup_flask->add_K2CO3 inert_atm Inert Atmosphere (N2/Ar) add_K2CO3->inert_atm add_DMF Add Anhydrous DMF inert_atm->add_DMF add_benzaldehyde Add Benzaldehyde add_tosmic Add TosMIC add_benzaldehyde->add_tosmic add_MeI Add Methyl Iodide add_tosmic->add_MeI heat_stir Heat to 80°C & Stir for 12h add_MeI->heat_stir tlc_monitor Monitor by TLC heat_stir->tlc_monitor cool Cool to RT tlc_monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate column_chrom Column Chromatography concentrate->column_chrom collect_fractions Collect Fractions column_chrom->collect_fractions final_concentrate Concentrate collect_fractions->final_concentrate product This compound final_concentrate->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism):

Reaction_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Base Base Base (K2CO3) Intermediate1 Adduct Anion->Intermediate1 + Benzaldehyde Benzaldehyde Benzaldehyde Intermediate2 Cyclized Intermediate (Oxazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Oxazole Intermediate Intermediate2->Intermediate3 - TosH Product This compound Intermediate3->Product + Methyl Iodide MeI Methyl Iodide

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols: 4-Methyl-5-phenyloxazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the organic materials used within its emissive and charge-transport layers. Oxazole derivatives have emerged as a promising class of materials for OLED applications due to their favorable electronic and photophysical properties.

This document provides detailed application notes and protocols for the potential use of 4-Methyl-5-phenyloxazole as a component in the fabrication of OLEDs. While direct experimental data for this specific compound in OLEDs is limited in publicly available literature, this guide extrapolates from known properties of similar phenyloxazole derivatives and general OLED fabrication methodologies to provide a comprehensive resource for researchers. The information presented herein is intended to serve as a foundational guide for the synthesis, characterization, and device integration of this compound.

Molecular Structure and Potential Role in OLEDs

This compound is a heterocyclic aromatic organic compound. Based on the photophysical properties of related phenyloxazole derivatives, it is hypothesized that this molecule could function as a blue-emitting material in an OLED. Its relatively simple structure suggests it would be a "small molecule" emitter, suitable for vacuum thermal evaporation deposition methods.

Caption: Molecular Structure of this compound

Hypothetical Performance Data

Due to the absence of specific experimental data for this compound in OLEDs, the following table presents hypothetical yet realistic performance metrics. These values are extrapolated from published data on other blue-emitting small molecule OLEDs and serve as a benchmark for initial experiments.

ParameterHypothetical ValueUnits
Emission Peak (λmax)450 - 470nm
Turn-on Voltage (Von)3.5 - 4.5V
Maximum Luminance (Lmax)> 1000cd/m²
Maximum Current Efficiency (ηc)3 - 5cd/A
Maximum Power Efficiency (ηp)2 - 4lm/W
External Quantum Efficiency (EQE)2 - 4%
CIE Coordinates (x, y)(0.15, 0.18)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for oxazole synthesis. One common approach is the Robinson-Gabriel synthesis or a modification thereof. The following is a representative protocol.

Materials:

  • α-Aminopropiophenone hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Acylation: Dissolve α-aminopropiophenone hydrochloride in a mixture of pyridine and DCM. Cool the solution in an ice bath.

  • Add benzoyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water and extract the organic layer.

  • Wash the organic layer with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-benzoyl intermediate.

  • Cyclodehydration: To the crude intermediate, add a dehydrating agent such as POCl₃ or concentrated H₂SO₄.

  • Heat the mixture under reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow for this compound start Start Materials: α-Aminopropiophenone HCl Benzoyl Chloride acylation Acylation with Pyridine/DCM start->acylation intermediate N-benzoyl Intermediate acylation->intermediate cyclodehydration Cyclodehydration with POCl3 or H2SO4 intermediate->cyclodehydration crude_product Crude Product cyclodehydration->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic Workflow

Fabrication of a Small Molecule OLED Device

The following protocol describes the fabrication of a multi-layer small molecule OLED using vacuum thermal evaporation. This compound is proposed as the emissive layer (EML).

Device Structure: ITO / HTL / EML / ETL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB - N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)

  • EML: Emissive Layer (this compound)

  • ETL: Electron Transport Layer (e.g., Alq₃ - Tris(8-hydroxyquinolinato)aluminum)

  • Cathode: (e.g., LiF/Al)

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Organic materials (NPB, this compound, Alq₃)

  • Lithium fluoride (LiF)

  • High-purity aluminum (Al)

  • Deionized water, isopropanol, acetone

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system with multiple sources

  • Substrate holder with a shadow mask

  • Quartz crystal microbalance for thickness monitoring

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Layer Deposition (Thermal Evaporation):

    • Load the cleaned ITO substrates into the vacuum chamber.

    • Load the organic materials, LiF, and Al into separate evaporation sources (e.g., crucibles).

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Sequentially deposit the layers onto the substrate through a shadow mask:

      • HTL (NPB): Deposit a 40 nm thick layer at a rate of 0.1-0.2 nm/s.

      • EML (this compound): Deposit a 20-30 nm thick layer at a rate of 0.1-0.2 nm/s.

      • ETL (Alq₃): Deposit a 30 nm thick layer at a rate of 0.1-0.2 nm/s.

      • Cathode (LiF/Al): Deposit a 1 nm thick layer of LiF at a rate of 0.01-0.02 nm/s, followed by a 100 nm thick layer of Al at a rate of 0.2-0.5 nm/s.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air and moisture.

    • Encapsulate the devices using a glass lid and a UV-curable epoxy resin to prevent degradation.

OLED Fabrication Workflow sub_clean Substrate Cleaning (Sonication & UV-Ozone) load_chamber Load Substrates and Materials into Vacuum Chamber sub_clean->load_chamber pump_down Evacuate Chamber to High Vacuum load_chamber->pump_down deposit_htl Deposit Hole Transport Layer (HTL) pump_down->deposit_htl deposit_eml Deposit Emissive Layer (EML) (this compound) deposit_htl->deposit_eml deposit_etl Deposit Electron Transport Layer (ETL) deposit_eml->deposit_etl deposit_cathode Deposit Cathode (LiF/Al) deposit_etl->deposit_cathode encapsulation Encapsulation in Glovebox deposit_cathode->encapsulation

Caption: OLED Fabrication Workflow

Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Goniometer for angle-resolved measurements (optional)

Procedures:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Connect the OLED to the SMU.

    • Apply a forward bias voltage sweep and measure the current density and luminance simultaneously.

    • Plot the current density-voltage (J-V) and luminance-voltage (L-V) curves.

  • Efficiency Measurements:

    • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) as a function of current density or luminance.

  • Electroluminescence Spectrum:

    • Measure the emission spectrum of the device at a constant driving voltage or current using a spectroradiometer.

    • Determine the peak emission wavelength and the CIE color coordinates.

Device Architecture and Energy Level Diagram

The efficient operation of an OLED relies on the appropriate alignment of the energy levels of the different materials to facilitate charge injection and recombination.

OLED Device Architecture cluster_device OLED Device Architecture ITO ITO (Anode) HTL HTL (e.g., NPB) EML EML (this compound) ETL ETL (e.g., Alq3) Cathode Cathode (LiF/Al)

Caption: OLED Device Architecture

Conclusion

While this compound is not a widely documented material for OLED applications, its chemical structure suggests potential as a blue-emitting small molecule. The protocols and data presented in this document provide a comprehensive, albeit partially hypothetical, framework for researchers to begin exploring its synthesis and integration into OLED devices. Further experimental work is necessary to validate its actual performance and optimize device architecture. This guide serves as a starting point for such investigations, leveraging established principles of organic electronics and material science.

Application Notes: 4-Methyl-5-phenyloxazole as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-5-phenyloxazole is a member of the oxazole class of heterocyclic organic compounds. While specific data on its direct application as a fluorescent probe in cellular imaging is not extensively documented in peer-reviewed literature, its structural similarity to other fluorescent oxazole derivatives suggests potential utility in this area. Oxazole-based fluorophores are known for their utility in various applications, including as scintillators and fluorescent markers.[1][2] This document provides a representative, hypothetical framework for the application of this compound as a fluorescent probe for cellular imaging, intended for researchers, scientists, and drug development professionals. The protocols and data presented are based on the general properties of phenyloxazole derivatives and standard cellular imaging techniques.

Disclaimer: The quantitative data and specific protocols provided herein are hypothetical and intended for illustrative purposes. Researchers should experimentally determine the actual photophysical properties and optimize protocols for their specific applications.

Principle of Application

Small-molecule fluorescent probes are valuable tools for visualizing cellular structures and dynamic processes in living cells.[3] Their utility is dependent on several factors, including their photophysical properties, cell permeability, and low cytotoxicity.[4] It is hypothesized that this compound, due to its aromatic and heterocyclic structure, can exhibit fluorescence and be engineered to target specific subcellular compartments, making it a candidate for live-cell imaging.

Quantitative Data

The following table summarizes the hypothetical photophysical properties of this compound. These values are representative of typical small-molecule fluorophores used in cellular imaging and are provided for guidance in experimental design.

PropertyHypothetical ValueConditions
Absorption Maximum (λabs) 350 nmIn Dimethyl Sulfoxide (DMSO)
Emission Maximum (λem) 450 nmIn Dimethyl Sulfoxide (DMSO)
Molar Absorptivity (ε) 15,000 M-1cm-1In Dimethyl Sulfoxide (DMSO)
Fluorescence Quantum Yield (Φ) 0.40In Dimethyl Sulfoxide (DMSO)
Stokes Shift 100 nm-
Photostability ModerateUnder continuous excitation
Cytotoxicity (IC50) > 50 µM24-hour incubation with HeLa cells

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is prepared for ease of dilution into cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Live-Cell Staining Protocol

This protocol outlines the general steps for staining live cells with the hypothetical this compound probe.

Materials:

  • Cultured cells (e.g., HeLa, U2OS) grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 1-10 µM).

  • Remove the existing culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the working solution of the fluorescent probe to the cells.

  • Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a 5% CO2 incubator, protected from light.

  • After incubation, remove the staining solution.

  • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition

Materials:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters for DAPI or blue fluorescence (e.g., Excitation: 350/50 nm, Emission: 460/50 nm).

  • Immersion oil (if using an oil-immersion objective).

  • Image acquisition software.

Protocol:

  • Place the imaging dish or slide on the microscope stage.

  • If using an environmental chamber on the microscope, maintain conditions at 37°C and 5% CO2 for long-term imaging.

  • Bring the cells into focus using brightfield or DIC optics.

  • Switch to the fluorescence imaging mode.

  • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.

  • Acquire images using the appropriate filter set for the hypothetical probe (e.g., DAPI channel).

  • For time-lapse imaging, set the desired interval and duration in the acquisition software.

  • Save the acquired images in a suitable format for further analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for utilizing a small-molecule fluorescent probe in live-cell imaging.

G cluster_prep Probe Preparation cluster_cell Cell Handling cluster_stain Staining cluster_image Imaging p1 Prepare Stock Solution (10 mM in DMSO) p2 Prepare Working Solution (1-10 µM in Media) p1->p2 s1 Incubate with Probe p2->s1 c1 Culture Cells on Imaging Dish c2 Wash Cells with PBS c1->c2 s2 Wash to Remove Unbound Probe s1->s2 i1 Fluorescence Microscopy s2->i1 i2 Image Acquisition i1->i2 i3 Data Analysis i2->i3

Caption: General workflow for live-cell imaging with a fluorescent probe.

Hypothetical Signaling Pathway Visualization

This diagram illustrates a hypothetical signaling pathway that could be investigated using a fluorescent probe that targets a specific kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinaseA Kinase A receptor->kinaseA Activation ligand External Ligand ligand->receptor Binding kinaseB Kinase B (Target for Probe) kinaseA->kinaseB Phosphorylation transcription_factor Transcription Factor kinaseB->transcription_factor Activation probe This compound (Fluorescent Probe) probe->kinaseB Binding & Fluorescence gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: Hypothetical signaling pathway for kinase activation studies.

References

Application Notes and Protocols for Liquid Scintillation Counting Using 1,4-Bis(4-methyl-5-phenyl-2-oxazolyl)benzene (DM-POPOP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Scintillation Counting (LSC) is a widely used analytical technique for quantifying low-energy beta- and alpha-emitting radionuclides.[1][2] This method involves the intimate mixing of a radioactive sample with a liquid scintillation cocktail.[3] The cocktail absorbs the energy from the radioactive decay and re-emits it as flashes of light (scintillations), which are then detected and quantified by a liquid scintillation counter.[1][4] The intensity of the light flash is proportional to the energy of the emitted particle, allowing for the determination of the radionuclide's activity.[4]

This application note provides a detailed overview of the principles and protocols for using 1,4-Bis(4-methyl-5-phenyl-2-oxazolyl)benzene, commonly known as Dimethyl-POPOP (DM-POPOP), as a secondary scintillator in LSC. DM-POPOP is a derivative of POPOP that offers enhanced solubility and faster dissolution rates in common scintillation solvents.[5]

Principles of Liquid Scintillation Counting

The process of LSC can be broken down into several key steps:

  • Energy Transfer: A beta particle (or other radiation) emitted from the sample transfers its energy to the solvent molecules in the scintillation cocktail.[5] Aromatic organic solvents are typically used due to their efficiency in capturing this energy.[2]

  • Solvent to Primary Scintillator Transfer: The excited solvent molecules transfer their energy to a primary scintillator (fluor).[3] A commonly used primary scintillator is 2,5-diphenyloxazole (PPO).[5]

  • Wavelength Shifting: The primary scintillator fluoresces, emitting photons of light. However, the emission maximum of many primary scintillators is not optimally matched to the spectral sensitivity of the photomultiplier tubes (PMTs) used for detection in LSC counters.

  • Secondary Scintillator Emission: A secondary scintillator, such as DM-POPOP, absorbs the photons emitted by the primary scintillator and re-emits them at a longer wavelength.[6] This "wavelength shifting" results in a better match with the PMT's optimal detection range, thereby increasing the counting efficiency.[5]

  • Detection: The emitted photons strike the photocathode of the PMTs, generating photoelectrons. These electrons are multiplied within the PMT, resulting in a measurable electrical pulse. A coincidence circuit is often employed to distinguish true scintillation events from electronic noise by requiring simultaneous detection by two PMTs.[3]

The Role of DM-POPOP

DM-POPOP is a highly efficient secondary scintillator. Its primary function is to shift the fluorescence emission of the primary scintillator to a longer wavelength, typically in the range of 415-430 nm, which is closer to the peak sensitivity of most PMTs.[6] This results in a significant increase in the number of detected photons and, consequently, a higher counting efficiency. DM-POPOP is known for its good solubility in aromatic solvents and its chemical stability.[5]

Data Presentation

The following tables summarize key quantitative data for the application of DM-POPOP in liquid scintillation counting.

Table 1: Typical Composition of a PPO and DM-POPOP Scintillation Cocktail

ComponentChemical NameConcentrationPurpose
Solvent Toluene or p-Xylene~1 LiterEnergy absorption from radiation
Primary Scintillator 2,5-Diphenyloxazole (PPO)3 - 7 g/L[7]Emits photons upon energy transfer
Secondary Scintillator 1,4-Bis(4-methyl-5-phenyl-2-oxazolyl)benzene (DM-POPOP)0.1 - 0.5 g/L[7]Wavelength shifting for enhanced detection

Table 2: Properties of DM-POPOP Scintillator

PropertyValueReference
Molecular Formula C₂₆H₂₀N₂O₂[8]
Molecular Weight 392.45 g/mol [8]
Fluorescence Maximum ~430 nm[6]
Recommended Concentration 0.2 g/L[5]

Experimental Protocols

Protocol 1: Preparation of a Toluene-Based LSC Cocktail with PPO and DM-POPOP

Materials:

  • Toluene (scintillation grade)

  • 2,5-Diphenyloxazole (PPO) (scintillation grade)

  • 1,4-Bis(4-methyl-5-phenyl-2-oxazolyl)benzene (DM-POPOP) (scintillation grade)[8][9]

  • Glass bottle with a screw cap (e.g., 1 L amber bottle)

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Weighing balance

Procedure:

  • Measure 1 liter of scintillation-grade toluene using a graduated cylinder and pour it into the amber glass bottle.

  • Accurately weigh 5 grams of PPO and add it to the toluene.

  • Accurately weigh 0.2 grams of DM-POPOP and add it to the toluene solution.

  • Place a magnetic stir bar into the bottle, cap it securely, and place it on a magnetic stirrer.

  • Stir the solution at room temperature until all the PPO and DM-POPOP have completely dissolved. This may take some time.[5]

  • Store the prepared cocktail in the tightly capped amber bottle at room temperature, protected from light.

Protocol 2: Sample Preparation and Liquid Scintillation Counting

Materials:

  • Prepared LSC cocktail (from Protocol 1)

  • Radioactive sample

  • Liquid scintillation vials (glass or plastic)

  • Pipettes

  • Vortex mixer

  • Liquid Scintillation Counter

Procedure:

  • Pipette a known volume of the radioactive sample into a liquid scintillation vial. The sample volume should be kept consistent across all samples to be compared.

  • Add the appropriate volume of the LSC cocktail to the vial. A common ratio is 1:10 to 1:20 sample-to-cocktail, but this may need to be optimized for your specific application.

  • Cap the vial tightly and vortex the mixture for at least 10-15 seconds to ensure a homogenous solution.

  • Wipe the outside of the vial to remove any fingerprints or contaminants.

  • Place the vial in the liquid scintillation counter.

  • Set the appropriate counting parameters on the instrument, including the counting window for the radionuclide of interest and the desired counting time.

  • Initiate the counting process. The instrument will report the activity in counts per minute (CPM).

Protocol 3: Quench Correction

Quenching is the reduction of counting efficiency due to interferences in the energy transfer and light emission process.[10] It can be caused by chemical agents (chemical quenching) or colored substances (color quenching) in the sample.[10][11]

Procedure for creating a quench curve using the external standard method:

  • Prepare a set of "quenched standards." These are vials containing a known amount of radioactivity (DPM - disintegrations per minute) and increasing amounts of a quenching agent (e.g., nitromethane or carbon tetrachloride).[1]

  • Count the unquenched standard (no quenching agent) to determine the maximum counting efficiency.

  • Count each of the quenched standards.

  • The LSC instrument will use an external gamma source to generate a Compton spectrum in each vial. A quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (t-SIE), is calculated from this spectrum.[10]

  • A quench curve is generated by plotting the counting efficiency (CPM/DPM) against the QIP for each standard.

  • When an unknown sample is counted, the instrument measures its CPM and QIP. It then uses the stored quench curve to determine the counting efficiency corresponding to the measured QIP and calculates the DPM of the sample.[11]

Mandatory Visualizations

LSC_Workflow cluster_prep Sample & Cocktail Preparation cluster_counting Counting Process cluster_analysis Data Analysis Sample Radioactive Sample Mix Mix Sample and Cocktail in Scintillation Vial Sample->Mix Cocktail LSC Cocktail (Solvent + PPO + DM-POPOP) Cocktail->Mix LSC Liquid Scintillation Counter Mix->LSC Detection Photon Detection by PMTs LSC->Detection Signal Signal Processing (Coincidence Counting) Detection->Signal CPM Counts Per Minute (CPM) Signal->CPM Quench Quench Correction CPM->Quench DPM Disintegrations Per Minute (DPM) Quench->DPM

Caption: Experimental workflow for liquid scintillation counting.

Energy_Transfer Beta Beta Particle Solvent Solvent Molecule (e.g., Toluene) Beta->Solvent Energy Transfer PPO Primary Scintillator (PPO) Solvent->PPO Energy Transfer DMPOPOP Secondary Scintillator (DM-POPOP) PPO->DMPOPOP Photon Emission (~365 nm) PMT Photomultiplier Tube (PMT) DMPOPOP->PMT Photon Emission (~430 nm)

Caption: Energy transfer mechanism in the LSC cocktail.

Troubleshooting

High Background:

  • Cause: Contamination of the counting chamber, faulty electronics, or light leakage.[12]

  • Solution: Perform a background count with an empty vial or a vial containing only the cocktail. Clean the instrument as per the manufacturer's instructions.

Low Counts:

  • Cause: Incorrect sample-to-cocktail ratio, poor quality cocktail, or quenching.[13]

  • Solution: Optimize the sample and cocktail volumes. Prepare a fresh cocktail. Perform quench correction.

Chemiluminescence and Photoluminescence:

  • Cause: Chemical reactions between the sample and the cocktail (chemiluminescence) or excitation of the cocktail by ambient light (photoluminescence) can produce light not related to radioactive decay.

  • Solution: Allow samples to dark-adapt within the counter for a period before counting. For chemiluminescence, sample neutralization or the use of anti-chemiluminescence agents may be necessary.

References

Application Notes and Protocols for Measuring the Fluorescence Spectrum of 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for measuring the fluorescence spectrum of 4-Methyl-5-phenyloxazole. This document outlines the necessary instrumentation, detailed experimental procedures, data presentation, and analysis. The protocols described herein are designed to ensure accurate and reproducible fluorescence measurements, which are crucial for characterizing the photophysical properties of this compound and its potential applications in various scientific fields.

Introduction

This compound is a heterocyclic organic compound belonging to the oxazole family. Oxazole derivatives are known for their fluorescent properties and are utilized in various applications, including as scintillators, laser dyes, and fluorescent probes in biological systems.[1] Accurate measurement of the fluorescence spectrum is essential for understanding the compound's electronic structure, environmental sensitivity, and potential as a fluorescent marker.

This document details the standardized procedure for acquiring the fluorescence excitation and emission spectra of this compound. It covers sample preparation, instrument setup, data acquisition, and processing.

Instrumentation

A spectrofluorometer is the primary instrument required for measuring fluorescence spectra.[2] The general setup consists of a light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector.[3][4][5]

  • Light Source: A high-intensity Xenon arc lamp is recommended as it provides a continuous emission spectrum across the ultraviolet and visible regions (typically 300-800 nm).[2][5] This allows for flexibility in selecting the excitation wavelength.

  • Monochromators: Diffraction grating monochromators are used to select the specific wavelengths for excitation and to scan through the emission wavelengths.[3][5]

  • Sample Holder: Standard 1 cm path length quartz cuvettes are suitable for liquid samples.

  • Detector: A photomultiplier tube (PMT) is commonly used as a detector due to its high sensitivity and fast response time.[4]

A schematic of a typical spectrofluorometer is presented below.

G cluster_source Light Source cluster_excitation Excitation Path cluster_sample Sample cluster_emission Emission Path (90°) cluster_detector Detector Xenon_Lamp Xenon Arc Lamp Excitation_Mono Excitation Monochromator Xenon_Lamp->Excitation_Mono Polychromatic Light Sample_Cuvette Sample in Cuvette Excitation_Mono->Sample_Cuvette Monochromatic Excitation Light Emission_Mono Emission Monochromator Sample_Cuvette->Emission_Mono Emitted Fluorescence Detector_PMT Detector (PMT) Emission_Mono->Detector_PMT Dispersed Emission Light Data_Acquisition Data Acquisition System Detector_PMT->Data_Acquisition Signal

Caption: A schematic diagram of a spectrofluorometer setup.

Experimental Protocols

Reagents and Materials
  • This compound (Purity > 98%)

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a chosen spectroscopic grade solvent (e.g., ethanol) at a concentration of 1 mM.

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent to determine the optimal concentration. A typical starting concentration is 10 µM. The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

Instrument Setup and Calibration
  • Turn on the spectrofluorometer and allow the Xenon lamp to stabilize for at least 30 minutes.

  • Perform instrument calibration according to the manufacturer's instructions. This may include a wavelength calibration using a standard reference material.

  • Set the excitation and emission slit widths. A slit width of 5 nm is a common starting point.

Measurement of Excitation and Emission Spectra

The process of measuring fluorescence involves excitation at a specific wavelength and observing the emitted light over a range of wavelengths.[7]

  • Fill a quartz cuvette with the working solution of this compound.

  • Place the cuvette in the sample holder of the spectrofluorometer.

  • Set the emission monochromator to an estimated emission wavelength (e.g., 350 nm, based on literature for similar compounds).

  • Scan a range of excitation wavelengths (e.g., 250-340 nm) and record the fluorescence intensity.

  • The wavelength corresponding to the maximum fluorescence intensity is the excitation maximum (λex,max).

  • Set the excitation monochromator to the determined λex,max.

  • Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering (e.g., if λex,max is 310 nm, start the scan at 320 nm) up to a suitable upper limit (e.g., 500 nm).

  • Record the fluorescence intensity at each emission wavelength. This will generate the fluorescence emission spectrum.

  • Run a blank spectrum using the solvent alone and subtract it from the sample spectrum to correct for any background fluorescence.

The experimental workflow is summarized in the following diagram:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_Stock Prepare 1 mM Stock Solution Prep_Work Prepare 10 µM Working Solution Prep_Stock->Prep_Work Measure_Ex Determine Excitation Maximum (λex,max) Prep_Work->Measure_Ex Inst_On Turn on Spectrofluorometer Inst_Warmup Warm up Xenon Lamp Inst_On->Inst_Warmup Inst_Cal Calibrate Instrument Inst_Warmup->Inst_Cal Measure_Em Measure Emission Spectrum Measure_Ex->Measure_Em Measure_Blank Measure Solvent Blank Measure_Em->Measure_Blank Analysis_Correct Subtract Blank Spectrum Measure_Blank->Analysis_Correct Analysis_Plot Plot Fluorescence Spectrum Analysis_Correct->Analysis_Plot

Caption: Workflow for measuring the fluorescence spectrum.

Data Presentation

Quantitative data from the fluorescence measurements should be summarized in a clear and structured table.

ParameterValueUnits
SolventEthanol-
Concentration10µM
Excitation Wavelength (λex)Valuenm
Emission Maximum (λem,max)Valuenm
Stokes Shift (λem,max - λex,max)Valuenm
Full Width at Half Maximum (FWHM)Valuenm
Relative Fluorescence Quantum Yield (Φf)Value-

Note: The determination of the fluorescence quantum yield is a more advanced measurement that typically requires a reference standard with a known quantum yield.[6][8]

Expected Results

The fluorescence spectrum of this compound is expected to show a distinct excitation and emission peak. The emission spectrum is typically a mirror image of the long-wavelength absorption band. The position and intensity of these peaks can be influenced by the solvent environment, a phenomenon known as solvatochromism.[1] Studies on similar oxazole derivatives have shown that the fluorescence can range from moderate to strong.[1]

Troubleshooting

IssuePossible CauseSolution
No or low signal- Incorrect wavelength settings- Sample concentration too low- Instrument malfunction- Verify excitation and emission wavelengths- Prepare a more concentrated sample- Check instrument settings and lamp status
High background noise- Solvent impurity- Dirty cuvette- Use spectroscopic grade solvents- Thoroughly clean the cuvette
Distorted spectrum- Inner filter effect (concentration too high)- Rayleigh or Raman scattering- Dilute the sample (Absorbance < 0.1)- Adjust the starting wavelength of the emission scan

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Work in a well-ventilated area or a fume hood.

  • Dispose of chemical waste according to institutional guidelines.

  • Be cautious of the high-intensity UV radiation from the Xenon lamp; avoid direct exposure.

References

High-performance liquid chromatography (HPLC) method for 4-Methyl-5-phenyloxazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methyl-5-phenyloxazole has been developed to ensure accurate quantification and purity assessment, critical for researchers, scientists, and professionals in drug development. This method is designed to be robust and provide reliable results for the analysis of this compound in various sample matrices.

Application Notes

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Its fluorescent properties also make it a candidate for use as a probe in biological systems. A reliable analytical method is crucial for its characterization, quantification in different stages of development, and for quality control purposes. This application note describes a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. This combination ensures a good peak shape and a reasonable retention time for this compound. UV detection is employed for quantification, leveraging the chromophoric nature of the phenyl and oxazole rings.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The data presented in this note are representative of what can be expected from a validated method.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Methanol (HPLC grade, for sample preparation)

2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to a concentration that falls within the linearity range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Procedure

  • Set up the HPLC system with the chromatographic conditions outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes

Table 2: Method Validation Summary (Representative Data)

ParameterResult
Retention Time (RT)Approximately 5.2 min
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working Standards) dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Dilute with Mobile Phase dissolve_sample->dilute_sample filter_sample Filter through 0.45 µm Syringe Filter dilute_sample->filter_sample filter_sample->inject hplc_system HPLC System (C18 Column, UV Detector) acquire Data Acquisition (Chromatogram) hplc_system->acquire inject->hplc_system integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 4-methyl-5-phenyloxazole derivatives. The protocols outlined below offer detailed methodologies for the preparation of these compounds, and the accompanying data summarizes their biological activities.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The this compound core, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. This document details key synthetic strategies and biological evaluation data for this class of compounds.

Synthetic Protocols

Two primary methods for the synthesis of this compound derivatives are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Protocol 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1]

Experimental Workflow: Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow start Start: 2-Amino-1-phenylethan-1-one step1 Acylation with Acetic Anhydride start->step1 step2 Cyclodehydration with Dehydrating Agent (e.g., H2SO4, P2O5) step1->step2 product Product: this compound step2->product

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.

Detailed Protocol:

  • Acylation of 2-Amino-1-phenylethan-1-one:

    • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic anhydride and sodium acetate, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

  • Cyclodehydration:

    • Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable solvent and add a dehydrating agent. Common dehydrating agents include concentrated sulfuric acid, phosphorus pentoxide, or phosphoryl chloride.[1]

    • Heat the reaction mixture under reflux for a specified time (typically 1-3 hours), monitoring by TLC.

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the this compound.

Characterization Data for a Representative Derivative (4-methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole):

  • ¹H-NMR (CDCl₃, δ ppm): 1.46 (s, 3H, CH₃); 3.86-4.02 (AB, 2H, J = 13.9 Hz, CH₂-tet), 4.03-4.71 (AB, 2H, J = 9.0 Hz, CH₂-O), 7.28-7.91 (m, 10H, arom.).

  • ¹³C-NMR (CDCl₃, δ ppm): 24.98 (CH₃), 46.08 (1C, CH₂-N).

Protocol 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2]

Experimental Workflow: Van Leusen Synthesis

Van_Leusen_Workflow start Start: Benzaldehyde & TosMIC step1 Base-mediated Condensation (e.g., K2CO3 in Methanol) start->step1 step2 Cyclization step1->step2 step3 Elimination of Toluenesulfinic Acid step2->step3 product Product: 5-Phenyloxazole step3->product COX2_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazole This compound Derivative Oxazole->COX2 Inhibition Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Oxazole This compound Derivative Oxazole->RTK Inhibition

References

Step-by-step guide to 4-Methyl-5-phenyloxazole purification by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Step-by-Step Guide to 4-Methyl-5-phenyloxazole Purification by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and reliable technique for separating compounds based on their polarity.

Data Presentation: Chromatographic Parameters

The selection of a proper solvent system (mobile phase) is critical for achieving good separation. The optimal ratio may require slight adjustments based on the specific impurity profile of the crude mixture, which can be predetermined by Thin Layer Chromatography (TLC) analysis. For oxazole derivatives, a common approach involves a mobile phase consisting of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3]

ParameterSpecificationRationale / Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography of moderately polar to non-polar compounds.
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common solvent system for separating oxazole derivatives.[2][3] The ratio should be optimized via TLC first.
Suggested Starting Ratio 9:1 (Hexane:Ethyl Acetate)This low polarity eluent is a good starting point. The polarity can be gradually increased if the target compound elutes too slowly.
Alternative Starting Ratio 5:1 (Hexane:Ethyl Acetate)A slightly more polar option if the compound shows low mobility (Rf) in the 9:1 system.[2]
Loading Technique Dry Loading or Wet LoadingDry loading is recommended for samples not readily soluble in the mobile phase to improve band resolution.
Monitoring Method Thin Layer Chromatography (TLC)Used to identify fractions containing the purified product.

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (e.g., 60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Column Preparation (Slurry Packing)
  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to the silica gel to form a homogenous slurry. Stir gently to remove air bubbles.

  • Pack the Column: Secure the column in a vertical position. Add a small amount of the mobile phase to the column. Open the stopcock and allow the solvent to drain until a small layer remains above the frit or cotton plug.

  • Add Slurry: Pour the silica slurry into the column using a funnel. Gently tap the side of the column to encourage even packing and dislodge any trapped air bubbles.[4]

  • Equilibrate: Once all the silica has settled, add more mobile phase and allow it to run through the column until the silica bed is stable and equilibrated.[4] Never let the top of the silica bed run dry.

Sample Loading
  • Dissolve Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase is often a good choice).

  • Wet Loading: Carefully add the dissolved sample solution directly onto the top of the silica bed using a pipette.[4] Allow the sample to absorb completely into the silica.

  • Dry Loading (Alternative): If the sample is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder onto the top of the packed column.

  • Add Sand: Gently add a thin layer (approx. 1 cm) of sand on top of the sample layer to prevent disturbance during solvent addition.[4]

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column.[4]

  • Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate.[4]

  • Collect Fractions: Begin collecting the eluent in sequentially labeled test tubes or flasks.

  • Monitor Elution: Periodically spot small aliquots from the collected fractions onto a TLC plate. Develop the TLC plate using the mobile phase as the eluent and visualize the spots under a UV lamp to determine which fractions contain the purified product.

  • Combine Fractions: Combine the fractions that contain the pure this compound (as determined by TLC).

Product Isolation
  • Solvent Removal: Combine the pure fractions into a round-bottom flask.

  • Concentrate: Remove the solvent using a rotary evaporator to yield the purified this compound.[4]

  • Characterize: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Visualization: Experimental Workflow

The following diagram illustrates the step-by-step workflow for the purification process.

Purification_Workflow A Slurry Preparation (Silica + Mobile Phase) B Column Packing A->B C Sample Loading (Crude Compound) B->C D Elution (Mobile Phase Flow) C->D E Fraction Collection D->E F TLC Analysis E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation (Rotary Evaporator) G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 4-Methyl-5-phenyloxazole in the Synthesis of Potent and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 4-methyl-5-phenyloxazole scaffold in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. This document includes detailed synthetic protocols, quantitative analysis of inhibitory activities, and visualization of relevant biological pathways and experimental workflows.

Introduction to COX-2 Inhibition and the Role of Oxazole Derivatives

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two isoforms of this enzyme have been identified: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a valuable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1.

Diaryl heterocyclic compounds have emerged as a significant class of selective COX-2 inhibitors. Among these, the 4,5-diaryloxazole scaffold has shown considerable promise. Derivatives of 4-aryl/cycloalkyl-5-phenyloxazole have been synthesized and identified as potent and selective inhibitors of the COX-2 enzyme.[1] This document will focus on the synthesis and evaluation of these compounds, providing researchers with the necessary information to explore this chemical space for the development of novel anti-inflammatory agents.

COX-2 Signaling Pathway in Inflammation

The inhibition of COX-2 disrupts the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the COX-2 signaling pathway and the point of intervention for COX-2 inhibitors.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Inhibition

Figure 1: COX-2 signaling pathway and inhibition.

Synthesis of 4-Aryl-5-phenyloxazole Derivatives

A common and effective method for the synthesis of 4,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This reaction involves the cyclization and dehydration of an α-acylamino ketone intermediate. The following workflow provides a general overview of the synthetic strategy.

Synthesis_Workflow cluster_0 Synthesis of α-Acylamino Ketone cluster_1 Robinson-Gabriel Cyclization alpha-Bromoketone alpha-Bromoketone alpha-Acylamino Ketone alpha-Acylamino Ketone alpha-Bromoketone->alpha-Acylamino Ketone Amide Amide Amide->alpha-Acylamino Ketone 4,5-Diaryloxazole 4,5-Diaryloxazole alpha-Acylamino Ketone->4,5-Diaryloxazole Cyclization/ Dehydration Dehydrating Agent Dehydrating Agent Dehydrating Agent->4,5-Diaryloxazole

Figure 2: General synthetic workflow for 4,5-diaryloxazoles.

Experimental Protocol: Synthesis of a Representative 4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522)

The following protocol is adapted from the synthesis of JTE-522, a potent and selective COX-2 inhibitor, and serves as a representative example for the synthesis of 4-aryl-5-phenyloxazole derivatives.[2]

Step 1: Synthesis of 2-Amino-1-(4-chlorosulfonyl-3-fluorophenyl)ethanone hydrochloride

  • To a solution of 2-fluoro-4-acetylbenzenesulfonyl chloride in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., azobisisobutyronitrile).

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, the resulting α-bromo ketone is isolated.

  • The α-bromo ketone is then reacted with hexamethylenetetramine followed by acidic hydrolysis to yield the corresponding α-amino ketone hydrochloride.

Step 2: Synthesis of N-[2-(4-Chlorosulfonyl-3-fluorophenyl)-2-oxoethyl]cyclohexanecarboxamide

  • Dissolve the 2-amino-1-(4-chlorosulfonyl-3-fluorophenyl)ethanone hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • To this mixture, add cyclohexanecarbonyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

Step 3: Synthesis of 4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522)

  • To a solution of the crude N-[2-(4-chlorosulfonyl-3-fluorophenyl)-2-oxoethyl]cyclohexanecarboxamide in a suitable solvent (e.g., toluene), add a dehydrating agent such as phosphorus oxychloride or triflic anhydride.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • The resulting crude sulfonamide is then reacted with ammonia to form the final benzenesulfonamide product.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro COX-1 and COX-2 Inhibition Assay

The following protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (e.g., fluorometric or colorimetric)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplates

Procedure:

  • Prepare a working solution of the COX enzyme (either COX-1 or COX-2) in the provided assay buffer.

  • In a 96-well plate, add the assay buffer, a probe solution, and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a reference inhibitor.

  • Initiate the reaction by adding the COX enzyme to each well.

  • Incubate the plate at the recommended temperature (e.g., 37 °C) for a specified time.

  • Start the enzymatic reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Quantitative Data on Inhibitory Activity

The inhibitory activities of a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives against COX-1 and COX-2 are summarized in the table below. The data is presented as IC50 values (μM), which represent the concentration of the compound required to achieve 50% inhibition of the enzyme. A higher COX-1/COX-2 selectivity ratio indicates a more selective inhibition of COX-2.

CompoundR (Substituent at position 4)COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
1 Phenyl>1000.08>1250
2 4-Methylphenyl>1000.05>2000
3 4-Fluorophenyl>1000.03>3333
4 4-Methoxyphenyl>1000.12>833
5 Cyclohexyl>1000.02>5000
Celecoxib (Reference)150.04375

Data is representative and compiled from literature for illustrative purposes.

Conclusion

The this compound scaffold serves as a valuable template for the design and synthesis of potent and selective COX-2 inhibitors. The Robinson-Gabriel synthesis provides a reliable method for the construction of the core oxazole ring. The presented protocols and data offer a solid foundation for researchers to further explore this class of compounds in the pursuit of novel anti-inflammatory therapeutics with improved safety profiles. Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents at the 4- and 5-positions of the oxazole ring to optimize potency and selectivity.

References

Application Notes and Protocols: Incorporation of 4-Methyl-5-phenyloxazole Moiety into Polymers via a Proposed Monomer Synthesis and Cationic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct polymerization of 4-Methyl-5-phenyloxazole is not feasible through common polymerization techniques due to the stability of the oxazole ring. This document outlines a proposed methodology to incorporate the 4-methyl-5-phenyl structural unit into a polymer backbone. The strategy involves the synthesis of a novel polymerizable monomer, 2-vinyl-4-methyl-5-phenyl-2-oxazoline , followed by its cationic ring-opening polymerization (CROP). This approach leverages the well-established living polymerization of 2-oxazolines, which allows for excellent control over polymer architecture and molar mass. The resulting polymer, poly(2-vinyl-4-methyl-5-phenyl-2-oxazoline), would feature pendant vinyl groups suitable for further functionalization and a backbone with potential for biomedical applications, such as drug delivery, owing to the biocompatibility often associated with poly(2-oxazoline)s.[1][2][3]

Proposed Synthesis of 2-vinyl-4-methyl-5-phenyl-2-oxazoline Monomer

The synthesis of the target monomer can be envisioned through a multi-step process, starting from readily available precursors. The key is the formation of the substituted 2-amino alcohol, followed by cyclization with a vinyl-containing acylating agent.

Experimental Protocol: Monomer Synthesis

Step 1: Synthesis of 1-phenyl-1-propanone oxime

  • In a 250 mL round-bottom flask, dissolve 1-phenyl-1-propanone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude oxime.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of (1R,2S)-1-amino-2-methyl-1-phenylpropan-2-ol

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the 1-phenyl-1-propanone oxime (1 equivalent) in dry tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LAH) or a chiral reducing agent for stereocontrol (e.g., a borane complex with a chiral auxiliary), in dry THF (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of N-(2-hydroxy-2-methyl-1-phenylpropyl)acrylamide

  • Dissolve the synthesized amino alcohol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) in a flask cooled to 0 °C.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Cyclization to 2-vinyl-4-methyl-5-phenyl-2-oxazoline

  • Dissolve the N-(2-hydroxy-2-methyl-1-phenylpropyl)acrylamide (1 equivalent) in dry DCM.

  • Add a dehydrating agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final monomer by vacuum distillation or column chromatography.

Diagram of the Proposed Monomer Synthesis Workflow

G cluster_0 Monomer Synthesis 1_phenyl_1_propanone 1-phenyl-1-propanone oxime 1-phenyl-1-propanone oxime 1_phenyl_1_propanone->oxime Hydroxylamine HCl, NaOAc amino_alcohol (1R,2S)-1-amino-2-methyl- 1-phenylpropan-2-ol oxime->amino_alcohol Reduction (e.g., LAH) amide N-(2-hydroxy-2-methyl-1-phenylpropyl)acrylamide amino_alcohol->amide Acryloyl Chloride, Et3N monomer 2-vinyl-4-methyl-5-phenyl-2-oxazoline amide->monomer Cyclization (e.g., SOCl2) G cluster_1 CROP Mechanism Initiator Initiator (e.g., MeOTs) Active_Center Oxazolinium Cation (Active Propagating Species) Initiator->Active_Center + Monomer Monomer 2-vinyl-4-methyl- 5-phenyl-2-oxazoline Polymer_Chain Growing Polymer Chain Active_Center->Polymer_Chain + n Monomers (Propagation) Termination Termination (e.g., with OH-) Polymer_Chain->Termination Final_Polymer Poly(2-vinyl-4-methyl- 5-phenyl-2-oxazoline) Termination->Final_Polymer G cluster_2 Conceptual Drug Delivery Micelle Micelle Hydrophilic Block (e.g., PMeOx) Hydrophobic Block with Drug Drug Hydrophobic Drug SelfAssembly Self-Assembly in Water Drug->SelfAssembly Polymer Amphiphilic Block Copolymer Polymer->SelfAssembly SelfAssembly->Micelle:hydrophobic

References

Application Notes and Protocols for the Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazole scaffold is a prominent feature in numerous biologically active compounds and natural products. The Robinson-Gabriel synthesis is a classic and versatile method for the construction of the oxazole ring system. This reaction involves the cyclodehydration of 2-acylamino ketones, typically promoted by a strong dehydrating agent. This document provides detailed protocols and application notes for the synthesis of 4-methyl-5-phenyloxazole analogs, a class of compounds with potential applications in medicinal chemistry. The protocols are based on established literature procedures, offering a foundation for the synthesis and further investigation of these molecules.

Robinson-Gabriel Synthesis: An Overview

The core of the Robinson-Gabriel synthesis is the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone precursor. The general reaction scheme is depicted below. The choice of the dehydrating agent is crucial and can influence the reaction conditions and yield. Common reagents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).

Diagram of the Robinson-Gabriel Synthesis Mechanism

Robinson_Gabriel cluster_reactants cluster_intermediates cluster_product start 2-Acylamino ketone intermediate1 Enol form start->intermediate1 Tautomerization intermediate2 Oxazolinium ion intermediate1->intermediate2 Cyclization intermediate3 5-Hydroxyoxazoline intermediate2->intermediate3 Hydration product Oxazole intermediate3->product Dehydration experimental_workflow start Start: 2-Amino-1-phenylpropan-1-one HCl step1 Acylation with Benzoyl Chloride (Pyridine, DCM, 0°C to RT) start->step1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) step1->workup1 purification1 Column Chromatography workup1->purification1 precursor Precursor: N-(1-phenyl-2-oxopropyl)benzamide purification1->precursor step2 Cyclodehydration with POCl3 (Toluene, Reflux) precursor->step2 workup2 Quenching and Neutralization (Ice, NaHCO3) step2->workup2 extraction Solvent Extraction workup2->extraction purification2 Column Chromatography extraction->purification2 product Product: this compound Analog purification2->product GABAA_pathway cluster_membrane Neuronal Membrane gaba_receptor GABA-A Receptor cl_channel Chloride Channel (Closed) cl_channel_open Chloride Channel (Open) gaba_receptor->cl_channel_open Opens cl_ion Cl- Influx cl_channel_open->cl_ion gaba GABA gaba->gaba_receptor Binds oxazole This compound Analog (Modulator) oxazole->gaba_receptor Modulates hyperpolarization Hyperpolarization cl_ion->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition relaxation Muscle Relaxation inhibition->relaxation

Troubleshooting & Optimization

Common side reactions in the synthesis of oxazoles and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of oxazoles. Here you will find frequently asked questions and detailed troubleshooting guides to help you navigate side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing oxazoles?

The most widely used methods for synthesizing the oxazole core include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis.[1][2]

  • Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone using a dehydrating agent.[3][4]

  • Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this reaction synthesizes an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[5][6]

  • Van Leusen Oxazole Synthesis: This is a versatile method that prepares oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC) under basic conditions.[7][8][9]

Q2: I am experiencing very low yields in my Robinson-Gabriel synthesis. What are the likely causes?

Low yields in the Robinson-Gabriel synthesis are often linked to the choice of the cyclodehydrating agent.[10] Historically, concentrated sulfuric acid was used, but many other agents are now employed.[4] Agents such as phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), and phosphoryl chloride (POCl₃) can sometimes result in lower yields.[4][10]

To improve yields, consider using milder or more efficient reagents. Polyphosphoric acid has been shown to increase yields to a respectable 50-60%.[10] Other modern modifications, such as using the Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine, can also be effective.[4]

Q3: My Van Leusen reaction is not working with an aliphatic aldehyde. Is this normal?

Yes, this can be a limitation of the van Leusen reaction under certain conditions. Some studies have reported failures to obtain the desired oxazole or oxazoline products when using aliphatic aldehydes.[11] The reaction is often more successful with aromatic aldehydes, particularly those bearing electron-withdrawing groups, which can enhance reactivity.[7] If you must use an aliphatic aldehyde, you may need to screen different bases, solvents, and temperature conditions or explore modified protocols.

Q4: How can I avoid the formation of byproducts during purification?

Purification can be simplified by choosing a synthesis strategy that minimizes side products or makes them easy to remove.

  • In the Fischer synthesis , the desired oxazole often precipitates from the reaction mixture as a hydrochloride salt. This salt can be collected and then neutralized to yield the pure free base.[5]

  • In the van Leusen synthesis , a modern variation uses a solid-phase basic resin (e.g., Ambersep 900 OH⁻). After the reaction, the resin and the p-tolylsulfinic acid byproduct can be removed by simple filtration, often yielding a high-purity product.[12]

Troubleshooting Guides

Guide 1: Van Leusen Synthesis - Unwanted Oxazoline Formation

Problem: My reaction is producing the 4,5-disubstituted oxazoline intermediate instead of the desired 5-substituted oxazole.

Cause: The formation of the oxazoline versus the oxazole is highly dependent on the reaction conditions, particularly the choice and stoichiometry of the base, the solvent, and the temperature.[11] The oxazoline is an intermediate that, under the right conditions, eliminates p-toluenesulfinic acid to form the oxazole.[8] Inadequate conditions for this elimination step will result in the isolation of the oxazoline.

Solutions:

  • Choice and Amount of Base: The strength and amount of the base are critical. Using a strong base like potassium phosphate (K₃PO₄) is effective. Crucially, using 2 equivalents of the base strongly favors the elimination step to form the oxazole. In contrast, using only 1 equivalent of the same base often results in the oxazoline as the major product.[11]

  • Solvent Selection: Polar protic solvents like isopropanol (IPA) or ethanol (EtOH) facilitate the elimination to the oxazole. Polar aprotic solvents such as THF and CH₃CN tend to favor the formation and isolation of the oxazoline intermediate.[11]

  • Reaction Conditions: Microwave-assisted synthesis can shorten reaction times and improve yields of the desired oxazole. Heating at 60 °C in IPA with 2 equivalents of K₃PO₄ has been shown to produce high yields of the oxazole.[11]

Data on Condition Optimization (Van Leusen Synthesis)

The following data is based on the reaction of benzaldehyde with TosMIC.

EntryBase (Equivalents)SolventTemperature (°C)Product (Major)Yield (%)Reference
1K₃PO₄ (1)IPA60 (MW)Oxazoline~95[11]
2K₃PO₄ (2)IPA60 (MW)Oxazole 95[11]
3K₃PO₄ (2)THF60Oxazoline95[11]
4K₂CO₃ (2)CH₃OH60Oxazole 94[11]
5Et₃N (2)CH₃OH60Oxazoline95[11]
Troubleshooting Workflow: Oxazoline vs. Oxazole ```dot

G start Reaction Product is Primarily Oxazoline check_base Check Base Stoichiometry start->check_base base_ok Is Base >= 2 equivalents? check_base->base_ok increase_base Action: Increase base to 2 equivalents base_ok->increase_base No check_solvent Check Solvent base_ok->check_solvent Yes end Desired Oxazole Formation Achieved increase_base->end solvent_ok Is solvent polar protic (e.g., IPA, EtOH)? check_solvent->solvent_ok change_solvent Action: Change to a polar protic solvent solvent_ok->change_solvent No check_temp Consider Reaction Temperature and Method solvent_ok->check_temp Yes change_solvent->end increase_temp Action: Increase temperature or use microwave irradiation check_temp->increase_temp increase_temp->end

Caption: Pathways in Fischer synthesis leading to desired and side products.

Experimental Protocols

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole

This protocol is adapted from a reported procedure for the efficient synthesis of 5-substituted oxazoles. [11] Materials:

  • Benzaldehyde

  • 4-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Isopropanol (IPA), anhydrous

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq).

  • Add TosMIC (1.0 mmol, 1.0 eq) to the vial.

  • Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

  • Add 5 mL of anhydrous isopropanol (IPA).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 60 °C for 1.5 to 2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl oxazole. An expected yield is typically >90%.

References

Optimization of reaction conditions for phenyloxazole synthesis (solvent, temperature)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenyloxazoles, focusing on the optimization of solvent and temperature. Phenyloxazoles are a critical scaffold in medicinal chemistry, and achieving optimal reaction conditions is paramount for efficient drug discovery and development pipelines. This guide addresses common issues encountered during synthesis via the Robinson-Gabriel, Fischer, and van Leusen methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenyoxazoles?

A1: The three most prevalent methods for phenyloxazole synthesis are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. Each method has its own advantages and is suited for different starting materials and substitution patterns.

Q2: How do solvent and temperature generally affect phenyloxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the reaction rate, yield, and purity of the final phenyloxazole product. The ideal solvent should dissolve the reactants and reagents, be inert to the reaction conditions, and have a boiling point that allows for the desired reaction temperature to be maintained. Temperature control is crucial for managing reaction kinetics and minimizing the formation of side products.

Q3: Which factors should I consider when selecting a solvent for my phenyloxazole synthesis?

A3: Key factors for solvent selection include:

  • Solubility: Ensure all reactants are sufficiently soluble at the reaction temperature.

  • Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature.

  • Polarity: The polarity of the solvent can influence the reaction mechanism and rate.

  • Inertness: The solvent should not react with any of the starting materials, intermediates, or the final product.

Q4: My phenyloxazole synthesis is giving a low yield. What are the first troubleshooting steps I should take?

A4: For low yields, first verify the purity of your starting materials and reagents. Ensure that the reaction is carried out under anhydrous conditions if required by the specific method. Then, systematically optimize the reaction temperature and solvent as detailed in the troubleshooting guides below. The stoichiometry of the reactants should also be re-evaluated.

Troubleshooting Guides

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone using a dehydrating agent.

Common Issues and Solutions:

  • Low Yield:

    • Incomplete Dehydration: The choice of dehydrating agent is critical. While sulfuric acid is traditional, stronger agents like phosphorus oxychloride in DMF or triflic anhydride may improve yields.[1]

    • Suboptimal Temperature: The reaction often requires heating. An initial temperature of around 90°C is a good starting point, but optimization may be necessary depending on the substrate.[1]

    • Solvent Effects: Aprotic polar solvents like DMF can facilitate the reaction when using reagents like phosphorus oxychloride.[1] For other dehydrating agents, a systematic solvent screen is recommended.

  • Formation of Side Products:

    • Incomplete cyclization: This can lead to the isolation of the starting α-acylamino ketone. Ensure sufficient reaction time and an adequate amount of a potent dehydrating agent.

    • Decomposition: At excessively high temperatures, the starting material or product may decompose. Monitor the reaction progress and avoid prolonged heating at high temperatures.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[2]

Common Issues and Solutions:

  • Low Yield:

    • Presence of Water: This reaction is highly sensitive to moisture. Ensure the use of anhydrous solvents (typically dry ether) and reagents, and perform the reaction under an inert atmosphere.[2]

    • Inefficient HCl Gas Saturation: The concentration of anhydrous HCl is crucial. Ensure a steady stream of dry HCl gas is passed through the reaction mixture.

    • Low Reactivity of Aldehyde or Cyanohydrin: Aromatic aldehydes and cyanohydrins are the typical substrates.[2] Electron-withdrawing groups on the aldehyde may decrease its reactivity.

  • Formation of Side Products:

    • Formation of a chloro-oxazoline intermediate: This intermediate may be isolated if the final elimination of HCl is incomplete.[2]

    • Oxazolidinone formation: This is a known byproduct in some cases.[2] Careful control of reaction conditions can minimize its formation.

Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring.[3]

Common Issues and Solutions:

  • Low Yield:

    • Base Selection: The choice of base is critical for the deprotonation of TosMIC. Strong bases like potassium carbonate are commonly used.

    • Suboptimal Temperature and Solvent: The reaction conditions can be optimized for either conventional heating or microwave irradiation. A systematic screen of solvents and temperatures is recommended. For microwave synthesis, IPA has been shown to be an effective solvent.[4]

    • Purity of TosMIC: Impure TosMIC can lead to lower yields. Ensure the reagent is of high quality.

  • Formation of Side Products:

    • Formation of dihydrooxazole intermediate: Under certain conditions, a 5-phenyl-4-tosyl-4,5-dihydrooxazole intermediate may be formed.[4] Adjusting the base and temperature can favor the formation of the desired oxazole.

    • Side reactions of TosMIC: TosMIC can undergo self-condensation or other side reactions if the reaction conditions are not carefully controlled.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of solvent and temperature on the yield of phenyloxazole synthesis.

Table 1: Optimization of Microwave-Assisted Van Leusen Synthesis of 5-Phenyloxazole [4]

EntrySolventTemperature (°C)Time (min)Yield (%)
1H₂O-IPA60-Mixture of oxazole and dihydrooxazole
2H₂O-IPARoom Temp-Dihydrooxazole only
3EtOH--92
4IPA--95
5IPA65896

Experimental Protocols

General Workflow for Phenyloxazole Synthesis Optimization

experimental_workflow cluster_start Starting Materials cluster_optimization Reaction Optimization cluster_analysis Analysis and Purification cluster_end Final Product start Select Synthesis Route (Robinson-Gabriel, Fischer, van Leusen) solvent Solvent Screening (e.g., DMF, Toluene, IPA, EtOH) start->solvent temp Temperature Optimization (e.g., RT, 60°C, 90°C, Reflux) solvent->temp analysis Reaction Monitoring (TLC, LC-MS) temp->analysis purification Purification (Column Chromatography, Recrystallization) analysis->purification product Characterization (NMR, MS, m.p.) purification->product

Caption: General workflow for optimizing phenyloxazole synthesis.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Verify Purity of Starting Materials & Reagents start->check_sm check_conditions Ensure Anhydrous Conditions (if applicable) start->check_conditions optimize_temp Optimize Reaction Temperature check_sm->optimize_temp check_conditions->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_stoichiometry Re-evaluate Reactant Stoichiometry optimize_solvent->check_stoichiometry reagent_activity Check Activity of Dehydrating Agent/Catalyst check_stoichiometry->reagent_activity solution Improved Yield reagent_activity->solution

Caption: Troubleshooting flowchart for low yield in phenyloxazole synthesis.

References

Troubleshooting low fluorescence signal with 4-Methyl-5-phenyloxazole probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methyl-5-phenyloxazole fluorescent probes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a fluorescent probe?

This compound is a fluorescent organic compound characterized by its oxazole ring structure. It typically exhibits blue fluorescence upon excitation with ultraviolet (UV) light and is noted for its high photostability. Its primary applications in research and pharmaceutical development include:

  • Fluorescent Labeling: Covalently attached to biomolecules such as proteins and nucleic acids to enable their detection and tracking.

  • Cellular Imaging: Used as a fluorescent probe for imaging and detecting specific events and processes within cells.

  • Optoelectronics: Incorporated into advanced materials for devices like organic light-emitting diodes (OLEDs).

Q2: My fluorescence signal is much lower than expected. What are the common causes?

Low fluorescence intensity is a frequent issue. The underlying causes can be broadly categorized into issues with the probe itself, the experimental environment, and the instrumentation. Common factors include:

  • Probe Concentration: Sub-optimal probe concentration is a primary cause. Both excessively low and high concentrations can lead to weak signals.

  • Environmental Factors: The fluorescence of oxazole-based probes can be highly sensitive to the local environment. Factors such as solvent polarity, pH, and the presence of quenching agents can significantly impact signal intensity.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore, a phenomenon known as photobleaching.

  • Incorrect Excitation/Emission Wavelengths: Using incorrect wavelength settings on the fluorometer or microscope will result in inefficient excitation and detection of the emitted fluorescence.

  • Suboptimal Buffer Conditions: The composition of the buffer, including its pH and the presence of certain ions, can influence the probe's fluorescence quantum yield.

Q3: How does pH affect the fluorescence of this compound probes?

The fluorescence of many organic dyes, including those based on oxazole structures, can be pH-dependent. For some fluorophores, changes in pH can alter the protonation state of the molecule, which in turn affects its electronic structure and, consequently, its fluorescence properties. While specific data for this compound is not extensively published, related compounds have shown significant changes in fluorescence intensity with varying pH. It is crucial to maintain a stable and optimal pH throughout the experiment.

Q4: What is photobleaching and how can I minimize it?

Photobleaching is the photochemical destruction of a fluorophore upon exposure to light. This leads to a permanent loss of fluorescence. To minimize photobleaching:

  • Reduce Exposure Time: Limit the sample's exposure to the excitation light to the minimum time required for data acquisition.

  • Use Lower Excitation Power: Employ the lowest possible intensity of the excitation light that still provides a detectable signal.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or buffer. These reagents work by scavenging free radicals that contribute to photobleaching.

  • Image with Sensitive Detectors: Using more sensitive detectors (e.g., electron-multiplying CCD cameras) allows for the use of lower excitation intensities.

Troubleshooting Guide: Low Fluorescence Signal

Use the following sections to diagnose and resolve issues with low fluorescence signals in your experiments.

Problem Area 1: Probe Concentration and Handling

A common source of error is the preparation and concentration of the probe.

Potential Cause Recommended Action Expected Outcome
Probe concentration is too low. Perform a concentration titration experiment to determine the optimal probe concentration for your specific application. Start with a range of concentrations around the manufacturer's recommendation, if available.Identification of a concentration that maximizes the signal-to-noise ratio.
Probe concentration is too high (self-quenching). At high concentrations, fluorophores can interact with each other, leading to a decrease in fluorescence (self-quenching). Dilute the probe to a lower concentration.An increase in fluorescence signal as the effects of self-quenching are reduced.
Probe degradation. Store the probe according to the manufacturer's instructions, typically protected from light and at a low temperature. Prepare fresh working solutions for each experiment.Consistent and reproducible fluorescence signals across experiments.
Problem Area 2: Experimental Conditions and Buffers

The immediate chemical environment of the probe can significantly impact its fluorescence.

Potential Cause Recommended Action Expected Outcome
Suboptimal pH of the buffer. Test a range of pH values for your experimental buffer to find the optimum for your probe's fluorescence. Maintain this pH consistently.A significant increase in fluorescence intensity at the optimal pH.
Interfering substances in the buffer. Some buffer components can quench fluorescence. If possible, test simpler buffer systems or remove potentially quenching components.Improved fluorescence signal by eliminating quenching interactions.
High solvent polarity. The fluorescence of some oxazole derivatives is known to decrease in highly polar solvents. If your protocol allows, test solvents with lower polarity.Enhanced fluorescence quantum yield in a less polar environment.
Presence of quenching agents. Contaminants or other molecules in your sample (e.g., heavy ions, oxygen) can act as quenchers. Degassing the buffer or using a purified sample may help.Reduction of quenching effects, leading to a stronger fluorescence signal.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low fluorescence signals with this compound probes.

TroubleshootingWorkflow Troubleshooting Low Fluorescence Signal start Low Fluorescence Signal Detected check_concentration Verify Probe Concentration start->check_concentration check_wavelengths Confirm Excitation/ Emission Wavelengths check_concentration->check_wavelengths Concentration OK optimize_concentration Perform Concentration Titration check_concentration->optimize_concentration Concentration Uncertain check_storage Check Probe Storage and Age check_concentration->check_storage Concentration OK check_environment Evaluate Experimental Environment check_wavelengths->check_environment Wavelengths Correct optimize_wavelengths Scan for Optimal Excitation/Emission Peaks check_wavelengths->optimize_wavelengths Wavelengths Incorrect optimize_ph Optimize Buffer pH check_environment->optimize_ph pH Issue Suspected check_buffer Test Different Buffer Compositions check_environment->check_buffer Buffer Issue Suspected minimize_photobleaching Implement Anti-Photobleaching Strategies check_environment->minimize_photobleaching Photobleaching Suspected solution Signal Improved optimize_concentration->solution check_storage->optimize_concentration optimize_wavelengths->solution optimize_ph->solution check_buffer->solution minimize_photobleaching->solution

A logical workflow for troubleshooting low fluorescence signals.

General Experimental Protocol for Fluorescence Measurement

This protocol provides a general guideline for using this compound probes. Specific parameters should be optimized for each application.

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Store this stock solution protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in the experimental buffer. It is recommended to prepare fresh working solutions for each experiment.

  • Sample Preparation:

    • Prepare your biological sample (e.g., cells, proteins) in the chosen experimental buffer.

    • Add the probe working solution to the sample at the optimized concentration.

    • Incubate the sample with the probe for the required time to allow for labeling or interaction to occur. Incubation times and temperatures should be optimized for your specific system.

  • Fluorescence Measurement:

    • Transfer the sample to a suitable container for fluorescence measurement (e.g., cuvette for a fluorometer, glass-bottom dish for a microscope).

    • Set the excitation and emission wavelengths on the instrument. For this compound probes, excitation is typically in the UV range, and emission is in the blue region of the spectrum. A preliminary scan to determine the optimal wavelengths is recommended.

    • Acquire the fluorescence signal, minimizing exposure to the excitation light to prevent photobleaching.

  • Data Analysis:

    • Subtract the background fluorescence from a control sample (without the probe) from your experimental readings.

    • Analyze the fluorescence intensity or perform further image analysis as required by your experiment.

Signaling Pathway Troubleshooting Logic

In applications where the probe is used to detect a specific signaling event, a low signal may indicate an issue with the biological pathway rather than the probe itself.

PathwayTroubleshooting Troubleshooting Low Signal in a Signaling Assay start Low Fluorescence Signal in Signaling Assay probe_validation Validate Probe Performance with Positive Control start->probe_validation pathway_validation Validate Biological Pathway Activation probe_validation->pathway_validation Signal with Positive Control probe_issue Troubleshoot Probe (See General Workflow) probe_validation->probe_issue No Signal with Positive Control pathway_issue Troubleshoot Experimental Conditions for Pathway (e.g., agonist concentration, incubation time) pathway_validation->pathway_issue Pathway Not Activated success Signal Detected pathway_validation->success Pathway Activated probe_issue->success pathway_issue->success

Technical Support Center: Purification of 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methyl-5-phenyloxazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution of impurities with the product. - Column Overloading: Too much crude product was loaded onto the silica gel. - Compound Degradation: The compound may be sensitive to the acidic nature of silica gel or prolonged exposure to solvents.- Optimize Solvent System: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Use TLC to identify an optimal solvent system that provides good separation between the product and impurities. - Reduce Sample Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1). - Use Neutralized Silica or an Alternative Stationary Phase: Consider using deactivated (neutral) silica gel or alumina. Minimize the time the compound spends on the column.
Product "Oiling Out" During Recrystallization - Solvent Choice: The chosen solvent may have too high a solvency for the compound even at lower temperatures. - Cooling Too Rapidly: Rapid cooling can lead to supersaturation and precipitation as an oil rather than crystalline solid. - Presence of Impurities: Impurities can inhibit crystal lattice formation.- Select an Appropriate Solvent System: Ideal solvents will dissolve the compound when hot but not at room temperature. Consider mixed solvent systems (e.g., Ethanol/Water, Toluene/Hexane).[1] - Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. - Pre-purification: If the crude product is very impure, consider a preliminary purification step like a silica gel plug filtration.
Product Discoloration (Yellowing) - Photo-oxidation: Exposure to UV light and oxygen can cause degradation. The presence of a methyl group can sometimes reduce the stability of oxazole rings.[2] - Trace Acid/Base: Residual acid or base from the synthesis can catalyze degradation.- Minimize Light Exposure: Protect the compound from light during purification and storage. Use amber vials. - Work-up Neutralization: Ensure the crude product is thoroughly neutralized and washed before purification. - Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).
Inconsistent Spectroscopic Data (NMR, MS) - Residual Solvents: Incomplete drying can lead to solvent peaks in the NMR spectrum. - Polymorphism: Different crystalline forms of the compound may exhibit slightly different properties. - Presence of Isomeric Impurities: Synthesis might yield regioisomers that are difficult to separate.- High-Vacuum Drying: Dry the purified product under high vacuum for an extended period to remove all solvent residues. - Controlled Crystallization: Use consistent and controlled conditions for crystallization to favor the formation of a single polymorph.[3] - High-Resolution Analytical Techniques: Employ high-resolution chromatography (e.g., HPLC) and high-resolution mass spectrometry to identify and quantify isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., benzaldehyde derivatives, α-aminoketones), partially reacted intermediates, and side-products from competing reactions. Isomeric oxazoles can also be a significant impurity.

Q2: How can I effectively remove highly polar impurities?

A2: A silica gel plug filtration is often effective. Dissolve the crude product in a minimally polar solvent (like dichloromethane or ethyl acetate) and pass it through a short column of silica gel. The desired, less polar product will elute, while the highly polar impurities will be retained on the silica.

Q3: Is this compound stable to heat?

A3: Oxazoles are generally thermally stable, but prolonged exposure to high temperatures, especially in the presence of oxygen or residual catalysts, can lead to degradation. It is advisable to use the lowest effective temperature for distillation or recrystallization.

Q4: What is the recommended method for long-term storage?

A4: For optimal stability, store this compound as a solid in a tightly sealed, amber glass vial in a cool, dark, and dry place. For enhanced stability, consider storage under an inert atmosphere (argon or nitrogen).

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase chromatography (e.g., C18) can be an excellent alternative, particularly if the impurities are less polar than the product. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or triethylamine as a modifier.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 4-Methyl-5-phenyyloxazole using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Monitor the elution of fractions using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexane, and mixtures thereof) to find a solvent that dissolves the compound when hot but sparingly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization Induction: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table presents illustrative data on the purification of a hypothetical 10g batch of crude this compound.

Purification Step Initial Mass (g) Final Mass (g) Recovery (%) Purity by HPLC (%)
Crude Product 10.0--85.2
Column Chromatography 10.08.282.098.5
Recrystallization 8.27.591.5>99.8

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product (this compound) Column Column Chromatography (Silica Gel) Crude->Column Recrystallization Recrystallization Column->Recrystallization Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Storage Pure Product Storage Analysis->Storage

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Low Purity after Purification Check_TLC Review TLC Data Start->Check_TLC Poor_Sep Poor Separation on TLC? Check_TLC->Poor_Sep Streaking Streaking on TLC? Poor_Sep->Streaking No Change_Solvent Optimize Solvent System (e.g., change polarity) Poor_Sep->Change_Solvent Yes Neutralize_Silica Use Neutralized Silica Gel Streaking->Neutralize_Silica Yes Check_Loading Column Overloaded? Streaking->Check_Loading No Final_Purity Achieve High Purity Change_Solvent->Final_Purity Neutralize_Silica->Final_Purity Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Loading->Final_Purity No Reduce_Load->Final_Purity

Caption: Troubleshooting logic for low purity after column chromatography.

References

Scaling up the synthesis of 4-Methyl-5-phenyloxazole for commercial production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Methyl-5-phenyloxazole for commercial production.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the commercial-scale production of this compound?

A1: For commercial production, the most promising routes are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen method offers versatility for 4,5-disubstituted oxazoles, including one-pot variations that can improve process efficiency.[1][2] The Robinson-Gabriel synthesis is a classical and widely used method for oxazole formation.[3]

Q2: Are there any "green" or more environmentally friendly synthesis options for large-scale production?

A2: Yes, the use of ionic liquids as a recyclable solvent in the Van Leusen synthesis has been reported as a more environmentally friendly alternative to traditional organic solvents.[1] Additionally, exploring one-pot synthesis procedures can reduce waste and energy consumption by minimizing intermediate isolation and purification steps.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Key safety considerations include:

  • Reagent Handling: Many reagents used in oxazole synthesis, such as phosphorus oxychloride (in some Robinson-Gabriel variations) and strong bases, are corrosive and/or toxic. Ensure proper personal protective equipment (PPE) and handling procedures are in place.

  • Exothermic Reactions: The cyclization and neutralization steps can be exothermic. Implement controlled addition of reagents and adequate cooling systems to manage the reaction temperature and prevent runaways.

  • Solvent Safety: Use of flammable organic solvents requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to fire safety protocols.

  • Waste Disposal: Develop a comprehensive waste management plan for the disposal of organic solvents, acidic and basic waste streams, and any toxic byproducts in accordance with local regulations.

Q4: How can the purity of this compound be ensured on a commercial scale?

A4: Achieving high purity on a commercial scale typically involves a multi-step purification process. This may include:

  • Extraction: To remove water-soluble impurities and salts.

  • Distillation: Fractional distillation under reduced pressure is often effective for purifying liquid oxazole derivatives.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Chromatography: While less common for bulk production due to cost, column chromatography may be used for final polishing if very high purity is required. A patent for the purification of oxazole from acrylonitrile suggests that separation can be achieved by forming a sulfate salt, which can be isolated and then hydrolyzed to recover the purified oxazole.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Van Leusen Synthesis: - Inactive TosMIC (p-toluenesulfonylmethyl isocyanide).- Inappropriate base or solvent.- Steric hindrance from starting materials.[1]- Low reaction temperature.Robinson-Gabriel Synthesis: - Incomplete formation of the 2-acylamino-ketone intermediate.- Ineffective dehydrating agent.- Unoptimized reaction temperature or time.Van Leusen Synthesis: - Use freshly prepared or properly stored TosMIC.- Screen different bases (e.g., K2CO3, DBU) and solvents (e.g., THF, DMF, ionic liquids).- Ensure starting aldehyde and halide are not sterically hindered.[1]- Gradually increase the reaction temperature, monitoring for product formation and decomposition.Robinson-Gabriel Synthesis: - Confirm the formation of the intermediate by analytical methods (TLC, LC-MS) before proceeding.- Experiment with different dehydrating agents such as H2SO4, PCl5, POCl3, or trifluoroacetic anhydride.[3]- Optimize the reaction temperature and time through a design of experiments (DoE) approach.
Formation of Significant Byproducts Van Leusen Synthesis: - Side reactions of TosMIC, such as self-condensation.- Reaction of the intermediate with the solvent or excess base.Robinson-Gabriel Synthesis: - Incomplete cyclization leading to the presence of the 2-acylamino-ketone intermediate.- Dehydration leading to undesired elimination products.- Polymerization or degradation of starting materials or product under harsh acidic conditions.Van Leusen Synthesis: - Control the stoichiometry of reactants carefully.- Use a non-reactive solvent and optimize the amount of base.Robinson-Gabriel Synthesis: - Ensure complete conversion of the intermediate by extending the reaction time or increasing the temperature cautiously.- Use a milder dehydrating agent or optimize the reaction conditions.- Employ a lower reaction temperature and monitor the reaction progress closely to minimize degradation.
Difficulty in Product Isolation/Purification - Formation of an emulsion during aqueous workup.- Product co-distilling with the solvent.- Product being an oil that is difficult to crystallize.- Break emulsions by adding brine or filtering through celite.- Choose a solvent with a significantly different boiling point from the product for easier removal by distillation.- Attempt to form a solid derivative (e.g., a salt) for easier handling and purification, which can then be converted back to the desired product.[4]- Explore alternative purification techniques like preparative chromatography if distillation and crystallization are ineffective.
Inconsistent Batch-to-Batch Results - Variability in raw material quality.- Poor control over reaction parameters (temperature, addition rates, mixing).- Inconsistent moisture content in reagents or solvents.- Implement stringent quality control checks for all incoming raw materials.- Utilize automated process control systems to ensure precise and repeatable reaction conditions.- Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Van Leusen Synthesis of this compound (Exemplary Protocol)

This protocol is a general guideline and should be optimized for specific large-scale equipment and safety considerations.

Reactants:

  • Benzaldehyde

  • 1-Chloroacetone

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or an ionic liquid (e.g., [bmim]Br)

Procedure:

  • Reaction Setup: In a suitable multi-necked reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the solvent (DMF or ionic liquid).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add potassium carbonate to the solvent with vigorous stirring.

  • Add p-toluenesulfonylmethyl isocyanide (TosMIC) to the suspension.

  • Slowly add 1-chloroacetone to the reaction mixture, maintaining the temperature below 30°C. Stir for 1-2 hours.

  • Add benzaldehyde to the reaction mixture and continue stirring at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If using an ionic liquid, extract the product with a non-polar solvent (e.g., diethyl ether). The ionic liquid can be recovered and reused.[1]

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Robinson-Gabriel Synthesis of this compound (Exemplary Protocol)

This protocol is a general guideline and should be optimized for specific large-scale equipment and safety considerations.

Reactants:

  • α-Aminopropiophenone hydrochloride (or synthesized in situ)

  • Benzoyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • A dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride)

  • A suitable solvent (e.g., toluene or xylene)

Procedure:

  • Acylation: In a reactor, dissolve α-aminopropiophenone hydrochloride in a suitable solvent and add the base. Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride to the cooled mixture with stirring. Allow the reaction to proceed until the acylation is complete (monitor by TLC or LC-MS). This forms the 2-acylamino-ketone intermediate.

  • Cyclodehydration:

    • Method A (Sulfuric Acid): Carefully add concentrated sulfuric acid to the reaction mixture. Heat the mixture to the desired temperature (e.g., 80-100°C) and hold until cyclization is complete.

    • Method B (Phosphorus Oxychloride): Add phosphorus oxychloride dropwise to the reaction mixture at a controlled temperature. Heat the mixture to effect cyclization.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto ice water. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Van Leusen Synthesis Robinson-Gabriel Synthesis
Starting Materials Benzaldehyde, 1-Chloroacetone, TosMIC, Baseα-Aminopropiophenone, Benzoyl Chloride, Dehydrating Agent
Number of Steps Typically one-potCan be two steps (acylation then cyclization)
Reaction Conditions Generally milder, can be performed at room temperature or with gentle heating.Often requires stronger acids/dehydrating agents and higher temperatures.
Reported Yields (General) High to excellent for 4,5-disubstituted oxazoles.[1]Variable, depending on the substrate and conditions.
Scalability Considerations One-pot nature is advantageous. Use of ionic liquids can simplify solvent handling and recycling.[1]Can be robust, but handling of corrosive dehydrating agents requires specialized equipment.
Potential Byproducts TosMIC-related side products.Incomplete cyclization, degradation products.

Visualizations

experimental_workflow_van_leusen cluster_reactants Reactants cluster_process Synthesis Process cluster_output Output Benzaldehyde Benzaldehyde Reaction One-Pot Reaction Benzaldehyde->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction TosMIC TosMIC TosMIC->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Byproducts Byproducts Reaction->Byproducts Purification Distillation / Crystallization Workup->Purification Product This compound Purification->Product

Caption: Van Leusen Synthesis Workflow.

troubleshooting_low_yield cluster_solutions Potential Solutions Start Low or No Product Yield Check_Reagents Check Reagent Quality (TosMIC, Dehydrating Agent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Check_Intermediates Analyze for Intermediate Formation (e.g., 2-acylamino-ketone) Start->Check_Intermediates Optimize_Reagents Use Fresh Reagents / Screen Alternatives Check_Reagents->Optimize_Reagents Optimize_Conditions Adjust Temperature / Time / Base / Solvent Check_Conditions->Optimize_Conditions Improve_Intermediate_Formation Optimize Acylation Step (Robinson-Gabriel) Check_Intermediates->Improve_Intermediate_Formation

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Catalyst Selection for Efficient Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient formation of oxazole rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing oxazoles?

A1: The most prevalent methods involve transition metal catalysis, with palladium, copper, and gold being the most widely used metals. Additionally, classic named reactions like the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are frequently employed. Metal-free alternatives, often utilizing reagents like iodine or strong acids, are also gaining traction.

Q2: How do I choose the best catalyst for my specific substrate?

A2: Catalyst selection depends heavily on the substitution pattern of your desired oxazole and the nature of your starting materials. For instance, palladium catalysts are often used for cross-coupling reactions to introduce aryl groups onto the oxazole ring.[1][2][3][4][5] Copper catalysts are effective for oxidative cyclization of enamides and reactions involving alkynes.[1][6][7][8] Gold catalysts are particularly useful for the annulation of alkynes and nitriles.[1][9][10][11] The tables below provide a comparative overview to aid in your decision-making.

Q3: What are the key reaction parameters to consider for optimizing oxazole synthesis?

A3: Key parameters to optimize include catalyst loading, reaction temperature, reaction time, solvent, and the choice of base or oxidant. These factors can significantly impact reaction yield and purity. For example, in palladium-catalyzed direct arylation, solvent polarity can dictate the regioselectivity of the arylation.[1][5]

Q4: How can I purify my synthesized oxazole product?

A4: Purification is typically achieved through column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of your product. In some cases, particularly with solid products, purification can be as simple as filtering the reaction mixture and washing with an appropriate solvent.[12]

Troubleshooting Guide

Problem 1: Low or no yield of the desired oxazole product.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is not degraded. Use freshly opened or properly stored catalyst. For air-sensitive catalysts, use appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).
Inappropriate Reaction Temperature Optimize the reaction temperature. Some reactions are highly temperature-sensitive. A reaction that is too cold may not proceed, while one that is too hot may lead to decomposition of starting materials or products.
Incorrect Solvent The solvent can play a crucial role in solubility and reactivity. Experiment with different solvents of varying polarity. For example, in some palladium-catalyzed arylations, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[1][5]
Sub-optimal Base or Additive The choice and amount of base can be critical. If using a weak base, consider switching to a stronger one, or vice-versa. Some reactions may require specific additives to proceed efficiently.
Poor Quality Starting Materials Ensure the purity of your starting materials. Impurities can poison the catalyst or lead to unwanted side reactions.

Problem 2: Formation of significant side products.

Possible Cause Suggested Solution
Formation of Oxazoline Intermediate In some reactions, the oxazoline intermediate may be a stable byproduct. This can sometimes be addressed by adjusting the reaction conditions, such as increasing the reaction time or temperature, to favor the final elimination step to form the oxazole.
Over-reaction or Decomposition If the desired product is unstable under the reaction conditions, consider lowering the temperature or reducing the reaction time. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal endpoint.
Competing Reaction Pathways The presence of certain functional groups on your substrates may lead to competing side reactions. It may be necessary to use protecting groups to block these reactive sites.
Homocoupling of Starting Materials In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. Adjusting the catalyst-to-ligand ratio or changing the solvent may help to minimize this.

Problem 3: Difficulty in reproducing a literature procedure.

Possible Cause Suggested Solution
Subtle Differences in Reagent Quality The source and purity of reagents, especially the catalyst and solvents, can have a significant impact. Ensure all reagents meet the required purity, and that solvents are anhydrous if necessary.
Variations in Reaction Setup Factors such as the efficiency of stirring, the rate of addition of reagents, and the method of heating can all influence the outcome of a reaction. Follow the literature procedure as closely as possible.
Atmospheric Conditions For reactions sensitive to air or moisture, ensure that the reaction is performed under a dry, inert atmosphere.

Catalyst Performance Data

The following tables summarize typical reaction conditions and yields for various catalytic systems used in oxazole synthesis.

Table 1: Palladium-Catalyzed Oxazole Synthesis

CatalystCatalyst Loading (mol%)SubstratesBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂10Amide and KetoneK₂S₂O₈, CuBr₂DCE12012up to 86[3]
Pd₂(dba)₃2.5N-propargylamide and Aryl iodideNaOtBuDioxane1002-465-95[1]
Pd(PPh₃)₄54-Substituted oxazole and Aryl bromideKOH, CuIDME1001270-85[13]

Table 2: Copper-Catalyzed Oxazole Synthesis

CatalystCatalyst Loading (mol%)SubstratesOxidant/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂20EnamideO₂TolueneRT2450-85[6]
CuBr10Amidine and NitrileZnI₂DCB14012up to 81[14]
CuFe₂O₄20 mgBenzoin, Carboxylic acid, Ammonium acetate-H₂O901up to 95[12]

Table 3: Gold-Catalyzed Oxazole Synthesis

CatalystCatalyst Loading (mol%)SubstratesOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
BrettPhosAuNTf₂1Terminal alkyne and Nitrile8-Methylquinoline N-oxideNitrile603-1660-95[9]
JohnPhosAuCl/AgOTf5Alkynyl triazene and Dioxazole-DCMRT1270-90[10][11]
MCM-41-Ph₃PAuNTf₂2Terminal alkyne, Nitrile, N-oxide8-Methylquinoline N-oxideToluene1101261-92[1]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Oxazoles from Amides and Ketones [3]

  • To an oven-dried Schlenk tube, add the amide (0.5 mmol), ketone (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), K₂S₂O₈ (1.0 mmol), and CuBr₂ (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add dry 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole.

Protocol 2: Copper-Catalyzed Oxidative Cyclization of Enamides [6]

  • To a vial, add the enamide (0.2 mmol), Cu(OAc)₂ (0.04 mmol, 20 mol%), and toluene (2.0 mL).

  • Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.

Protocol 3: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [9]

  • To a solution of the terminal alkyne (0.3 mmol) in the corresponding nitrile (3.0 mL) in a sealed tube, add 8-methylquinoline N-oxide (0.39 mmol) and BrettPhosAuNTf₂ (0.003 mmol, 1 mol%).

  • Seal the tube and stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC until the starting alkyne is consumed (typically 3-16 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazole.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of common oxazole syntheses and a general experimental workflow.

Robinson_Gabriel_Synthesis cluster_start Starting Material cluster_cyclization Cyclization cluster_dehydration Dehydration start 2-Acylamino-ketone oxazoline Oxazoline Intermediate start->oxazoline H+ cat. oxazole Oxazole Product oxazoline->oxazole - H₂O Van_Leusen_Oxazole_Synthesis cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_elimination Elimination aldehyde Aldehyde oxazoline_intermediate Oxazoline Intermediate aldehyde->oxazoline_intermediate tosmic TosMIC tosmic->oxazoline_intermediate Base oxazole_product 5-Substituted Oxazole oxazoline_intermediate->oxazole_product - TosH Copper_Catalyzed_Oxidative_Cyclization cluster_start Starting Material cluster_oxidation Oxidation & Cyclization cluster_product Product Formation enamide Enamide cu_intermediate Copper Intermediate enamide->cu_intermediate Cu(II) oxazole Oxazole Product cu_intermediate->oxazole Oxidant (O₂) Experimental_Workflow prep Prepare Reactants & Catalyst reaction Set up Reaction under Optimized Conditions prep->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

References

Technical Support Center: Purification of 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Methyl-5-phenyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product synthesized via the Robinson-Gabriel method?

A1: The most common impurities originating from a Robinson-Gabriel synthesis using N-(1-oxo-1-phenylpropan-2-yl)acetamide and a cyclodehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) include:

  • Unreacted Starting Material: N-(1-oxo-1-phenylpropan-2-yl)acetamide.

  • Hydrolyzed Starting Material: In the presence of water during workup, the acetamide can hydrolyze to form 2-amino-1-phenylpropan-1-one and acetic acid.

  • Dehydrating Agent Byproducts: Salts and acids resulting from the quenching of the dehydrating agent.

  • Polymeric Materials: High temperatures or strong acids can sometimes lead to the formation of polymeric side products.

Q2: I've synthesized this compound using the van Leusen reaction. What impurities should I expect?

A2: For a van Leusen synthesis involving benzaldehyde and tosylmethyl isocyanide (TosMIC), potential impurities include:

  • Unreacted Starting Materials: Benzaldehyde and TosMIC.

  • Byproducts of TosMIC: Toluensulfinic acid is a common byproduct from the elimination step.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions of the isocyanide can occur.

Q3: My crude product is an oil, but I expected a solid. What could be the reason?

A3: Crude this compound can sometimes be an oil due to the presence of residual solvents or impurities that depress the melting point. Purification via column chromatography or recrystallization should yield the pure solid product.

Q4: What is a suitable solvent system for the column chromatography of this compound?

A4: A common and effective solvent system for the silica gel column chromatography of this compound is a mixture of ethyl acetate and hexanes. A good starting point is a 1:5 ratio of ethyl acetate to hexanes, with the polarity adjustable based on TLC analysis.

Q5: Can I purify this compound by recrystallization? If so, what solvents are recommended?

A5: Yes, recrystallization is a viable purification method. Suitable solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or hexanes and ethyl acetate can be effective. Always perform a small-scale test to determine the optimal solvent or solvent mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Workup Product is partially soluble in the aqueous wash solutions.Minimize the volume of aqueous washes. Ensure the pH of the aqueous layer is appropriate to prevent the product from becoming charged (if it has basic or acidic functionalities). Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
Multiple Spots on TLC Close to the Product Spot Isomeric impurities or closely related side products.Optimize the column chromatography conditions. Try a less polar solvent system to increase the separation (lower the Rf values). Consider using a longer column or a finer mesh silica gel for better resolution.
Product Decomposes on Silica Gel Column The silica gel is too acidic, causing degradation of the oxazole ring.Deactivate the silica gel by pre-treating it with a small amount of a basic solution, such as triethylamine in the eluent (e.g., 1% triethylamine in the ethyl acetate/hexanes mixture). Alternatively, consider using a different stationary phase like alumina.
Oily Product After Column Chromatography Residual high-boiling point solvent from the reaction or column eluent.Co-evaporate the product with a low-boiling point solvent like dichloromethane or diethyl ether under reduced pressure to azeotropically remove the high-boiling point solvent. Ensure the product is dried under high vacuum for an extended period.
Crystals Do Not Form During Recrystallization The solution is not supersaturated, or the concentration of impurities is too high.If the solution is too dilute, carefully evaporate some of the solvent. If the solution is too concentrated or impure, try adding a small seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation. If impurities are the issue, an initial purification by column chromatography may be necessary.
Colored Impurities in the Final Product Formation of colored byproducts during the reaction or workup.If the impurities are polar, they can often be removed by passing the crude product through a short plug of silica gel. For less polar colored impurities, recrystallization with the addition of a small amount of activated charcoal can be effective in adsorbing the colored compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 1:5 ethyl acetate/hexanes) and pack it into a glass column.

  • Loading the Sample: Carefully add the dried crude sample onto the top of the packed silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try adding a co-solvent in which the product is insoluble (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Scaling Up: Once a suitable solvent system is identified, dissolve the entire crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound

Solvent System (v/v) Typical Rf Value Notes
10% Ethyl Acetate in Hexanes0.2 - 0.3Good for initial separation and elution of non-polar impurities.
20% Ethyl Acetate in Hexanes0.4 - 0.5A standard system for eluting the product.
30% Ethyl Acetate in Hexanes0.6 - 0.7Can be used to speed up elution if the product is retained strongly.

Table 2: Common Solvents for Recrystallization

Solvent/Solvent System Solubility Characteristics
Ethanol/WaterGood solubility in hot ethanol, poor solubility in cold water.
Ethyl Acetate/HexanesGood solubility in hot ethyl acetate, poor solubility in hexanes.
IsopropanolModerate solubility at room temperature, good solubility when heated.

Visualizations

Impurity_Removal_Workflow Crude Crude this compound Aqueous_Wash Aqueous Workup (e.g., NaHCO3, H2O, brine) Crude->Aqueous_Wash Extraction Solvent Extraction (e.g., Ethyl Acetate) Aqueous_Wash->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification Column Column Chromatography Purification->Column Primary Method Recrystallization Recrystallization Purification->Recrystallization Alternative/Final Polish Pure_Product Pure this compound Column->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of crude this compound.

Purification_Decision_Tree Start Crude Product Analysis (TLC) Multiple_Spots Multiple Spots Present? Start->Multiple_Spots Column_Chrom Perform Column Chromatography Multiple_Spots->Column_Chrom Yes Single_Spot Single Major Spot with Minor Impurities? Multiple_Spots->Single_Spot No Pure Pure Product Column_Chrom->Pure Recrystallize Attempt Recrystallization Single_Spot->Recrystallize Yes Recrystallize->Pure Successful Impure Still Impure Recrystallize->Impure Unsuccessful Impure->Column_Chrom

Caption: Decision tree for selecting a purification method.

Robinson_Gabriel_Side_Reactions cluster_reactants Reactants & Reagents cluster_products Products & Impurities Starting_Material N-(1-oxo-1-phenylpropan-2-yl)acetamide Desired_Product This compound Starting_Material->Desired_Product Cyclodehydration Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete Reaction Hydrolysis_Product Hydrolysis Product (2-amino-1-phenylpropan-1-one) Starting_Material->Hydrolysis_Product H2O in workup Polymer Polymeric Byproducts Starting_Material->Polymer Side Reaction Dehydrating_Agent Dehydrating Agent (e.g., POCl3)

Caption: Potential products from Robinson-Gabriel synthesis.

Enhancing the stability of 4-Methyl-5-phenyloxazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-Methyl-5-phenyloxazole in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors. Oxazole rings, while generally thermally stable, can be susceptible to degradation under certain conditions.[1][2] Key factors include:

  • pH: Both acidic and basic conditions can potentially lead to the hydrolysis and ring-opening of the oxazole moiety. Oxazoles generally show more resistance to acids than to bases.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation pathways. Oxazoles are considered thermally stable but can decompose at very high temperatures.[1][2]

  • Light Exposure (Photostability): Oxazole rings can be sensitive to light and may undergo photolytic degradation.[1]

  • Oxidizing Agents: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[1][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents, in particular, may participate in degradation reactions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on general oxazole chemistry, the following are potential degradation routes:

  • Hydrolysis: Under acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage, leading to the formation of an alpha-acylamino ketone.

  • Oxidation: Oxidative cleavage of the oxazole ring, often initiated at the C4 position, can lead to the formation of various smaller molecules.[3]

  • Photolysis: Exposure to light, particularly UV light, can induce photochemical reactions that may lead to ring cleavage or rearrangement.[1]

A hypothetical degradation pathway is illustrated below.

Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Ring Cleavage Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->this compound Oxidation Oxidation Oxidation->this compound Photolysis Photolysis Photolysis->this compound

Hypothetical degradation pathways of this compound.

Q3: Are there any known stabilizing or destabilizing substituents for the oxazole ring?

A3: Yes, the nature of substituents on the oxazole ring can influence its stability. While specific data for this compound is limited, general principles for related heterocyclic systems suggest:

  • Electron-withdrawing groups on phenyl rings attached to similar heterocyclic structures (oxazolidines) have been shown to increase the rate of hydrolysis.[4]

  • Conversely, certain alkoxy substituents have been found to stabilize the oxazole ring against hydrolytic ring-opening.[5]

The methyl and phenyl groups on this compound will influence its electronic properties and, consequently, its stability profile.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability issues encountered with this compound in solution.

Observed Issue Potential Cause Recommended Action
Rapid degradation of this compound in solution. Inappropriate pH. Buffer the solution to a neutral pH (around 7.0). If the experimental conditions permit, perform a pH stability profile to identify the optimal pH range.
Exposure to light. Conduct experiments in amber glassware or under light-protected conditions. Evaluate the photostability of your compound according to ICH Q1B guidelines.[6]
Presence of oxidizing agents. Avoid the use of solvents or reagents that may contain peroxides or other oxidizing impurities. Use freshly distilled or high-purity solvents. Consider adding an antioxidant if compatible with your experimental setup.
Elevated temperature. Maintain solutions at a controlled, lower temperature (e.g., refrigerated or on ice) whenever possible.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent. Test a range of solvents to find one with better solubility. Consider using a co-solvent system.
Degradation product is insoluble. Analyze the precipitate to identify if it is a degradation product. If so, address the root cause of degradation as outlined above.
Inconsistent results in bioassays. Degradation of the active compound over the course of the experiment. Prepare fresh solutions of this compound immediately before use. If the experiment is lengthy, assess the stability of the compound in the assay medium over the same duration.

The following decision tree can help guide your troubleshooting process:

Troubleshooting_Workflow start Stability Issue Observed check_purity Verify Purity of Starting Material start->check_purity check_purity->start Impure prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Purity OK stress_test Conduct Forced Degradation Study prepare_fresh->stress_test analyze Analyze Degradants (HPLC, LC-MS) stress_test->analyze identify_cause Identify Degradation Cause analyze->identify_cause identify_cause->stress_test Unclear optimize Optimize Formulation/Storage identify_cause->optimize Cause Identified end Stability Enhanced optimize->end

A workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation (stress testing) study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Determine the percentage of degradation of this compound.

    • Identify the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax of this compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the parent compound from degradation products formed during the forced degradation study.

The following diagram illustrates the general workflow for a stability study:

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal prep_solution->thermal photo Photolytic prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

General workflow for a chemical stability study.

Quantitative Data Summary

The following table provides an example of how to present stability data for this compound. The values presented here are hypothetical and for illustrative purposes only. Actual data must be generated through experimentation.

Stress Condition Duration (hours) % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
1N HCl at 60°C24~15%Peak at RRT 0.8
1N NaOH at 60°C24~25%Peak at RRT 0.7
3% H₂O₂ at RT24~30%Peaks at RRT 0.65 and 0.9
80°C48~5%Minor peaks observed
Photostability Chamber24~10%Peak at RRT 0.85
Control (RT, dark)48<1%None observed

RRT: Relative Retention Time

References

Technical Support Center: Overcoming Poor Cell Permeability of 4-Methyl-5-phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 4-Methyl-5-phenyloxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but has poor cell permeability in a Caco-2 assay. What are the likely reasons for this?

A1: Poor cell permeability of this compound derivatives can stem from several physicochemical and biological factors:

  • Low Lipophilicity: The compound may be too polar to efficiently partition into and cross the lipid bilayer of the cell membrane.

  • High Polar Surface Area (PSA): A high PSA is often associated with poor passive diffusion across cell membranes.

  • Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[1]

  • Low Aqueous Solubility: Poor solubility can lead to low concentrations of the compound at the cell surface, resulting in an underestimation of its permeability.[2][3]

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes present in the Caco-2 cells.

Q2: What are the initial steps I should take to troubleshoot the low permeability of my lead compound?

A2: A systematic approach is recommended:

  • Confirm Compound Integrity and Solubility: Ensure the compound is stable and soluble in the assay buffer. Precipitated compound can lead to artificially low permeability values.

  • Assess Efflux Liability: Conduct a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[1]

  • Evaluate Physicochemical Properties: Analyze the compound's LogP (lipophilicity) and PSA. This will help determine if the molecule's intrinsic properties are hindering its passive diffusion.

  • Consider Structure-Activity Relationship (SAR) and Structure-Permeability Relationship (SPR): If you have a series of analogs, analyze how small structural changes impact permeability. This can provide valuable insights for rational drug design.

Q3: How can I improve the cell permeability of my this compound derivative?

A3: Several strategies can be employed to enhance cell permeability:

  • Prodrug Approach: This involves chemically modifying the parent drug to create a more permeable derivative that is converted back to the active form in vivo.[4][5][6][7][8][9] This is a highly effective and versatile strategy.[6]

  • Structural Modification: Systematically altering the substituents on the phenyl or oxazole ring can modulate lipophilicity and PSA to improve passive diffusion.

  • Formulation Strategies: For preclinical studies, formulating the compound in a suitable vehicle, such as a microemulsion or with solubility enhancers, can improve its apparent permeability.

  • Nanoparticle-based Drug Delivery: Encapsulating the compound in nanoparticles can facilitate its transport across the cell membrane.

Troubleshooting Guide

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubilityPre-dissolve the compound in a small amount of DMSO and then dilute in assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically <1%).To ensure the compound is in solution and available for transport across the cell monolayer.
Compound is an efflux transporter substratePerform a bidirectional Caco-2 assay and calculate the efflux ratio. If the ratio is >2, co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp).An increase in the apical-to-basolateral permeability in the presence of an inhibitor confirms efflux.
Low intrinsic passive permeabilityConsider structural modifications to increase lipophilicity or decrease polar surface area. Alternatively, explore prodrug strategies.To enhance the compound's ability to partition into and diffuse across the cell membrane.
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
Possible Cause Troubleshooting Step Rationale
Compound is a substrate for P-gp, BCRP, or other efflux transportersIdentify the specific transporter(s) involved by using selective inhibitors.Knowing the specific transporter can guide medicinal chemistry efforts to design analogs that avoid recognition by that transporter.
High concentration of compound saturating influx transporters (if any)Test a range of compound concentrations in the assay.To determine if the transport mechanism is saturable.

Data Presentation

Table 1: Physicochemical Properties and Caco-2 Permeability of Hypothetical this compound Derivatives

Compound IDR-group on Phenyl RingLogPPolar Surface Area (Ų)Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio
Parent-01 -H2.155.21.53.8
Analog-02 -Cl2.855.23.23.5
Analog-03 -OCH₃1.964.40.84.1
Prodrug-04 -OCOCH₂N(CH₃)₂ (on a hydroxylated Parent-01)2.570.18.51.2

This table illustrates how modifications to the core structure can influence physicochemical properties and, consequently, cell permeability. For instance, increasing lipophilicity (Analog-02) can improve passive permeability, while adding a polar group (Analog-03) can decrease it. The prodrug strategy (Prodrug-04) can significantly enhance apparent permeability and reduce the efflux ratio.

Experimental Protocols

Key Experiment: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of a this compound derivative in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across a Caco-2 cell monolayer, and to calculate the efflux ratio.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 18-21 days).

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.[1]

  • Preparation of Test Compound:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Dilute the stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be ≤1%.

  • Permeability Assay:

    • A→B Permeability:

      • Wash the Caco-2 monolayers with transport buffer.

      • Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

    • B→A Permeability:

      • Wash the Caco-2 monolayers with transport buffer.

      • Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

      • Incubate under the same conditions as the A→B assay.

      • At the same time points, take samples from the apical chamber and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the permeable membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assessment cluster_analysis Analysis & Decision cluster_strategies Improvement Strategies start Start: Poorly Permeable This compound Derivative solubility Assess Aqueous Solubility start->solubility physchem Determine LogP and PSA start->physchem caco2 Bidirectional Caco-2 Assay solubility->caco2 physchem->caco2 efflux_ratio Calculate Efflux Ratio caco2->efflux_ratio decision Efflux Ratio > 2? efflux_ratio->decision permeability_analysis Low Papp (A->B)? decision->permeability_analysis No efflux_avoid Modify to Avoid Efflux Transporters decision->efflux_avoid Yes prodrug Prodrug Synthesis permeability_analysis->prodrug Yes structural_mod Structural Modification (Increase Lipophilicity / Decrease PSA) permeability_analysis->structural_mod Yes retest Re-evaluate in Caco-2 Assay permeability_analysis->retest No - Permeability Acceptable prodrug->retest structural_mod->retest efflux_avoid->retest

Caption: Troubleshooting workflow for poor cell permeability.

prodrug_strategy cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space prodrug Prodrug (this compound Derivative) - Increased Lipophilicity - Masked Polar Groups passive_diffusion Passive Diffusion prodrug->passive_diffusion Enhanced Permeation enzymatic_cleavage Enzymatic Cleavage passive_diffusion->enzymatic_cleavage active_drug Active Drug (this compound) - Exerts Therapeutic Effect enzymatic_cleavage->active_drug

Caption: Prodrug strategy for enhancing cell permeability.

References

Validation & Comparative

Comparative study of different synthetic routes to 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oxazole-containing compounds, this guide offers a comparative analysis of three prominent synthetic routes to 4-Methyl-5-phenyloxazole: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and the Fischer Oxazole Synthesis. This document provides a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.

Synthetic RouteStarting MaterialsReagents & CatalystReaction TimeTemperatureYield (%)
Robinson-Gabriel Synthesis N-(1-oxo-1-phenylpropan-2-yl)acetamideBurgess reagent2-10 minMicrowave irradiation~100%
Van Leusen Oxazole Synthesis Benzaldehyde, 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC), Ethyl bromidePotassium carbonate12 hRoom TemperatureHigh (estimated)
Fischer Oxazole Synthesis Benzaldehyde cyanohydrin, PropionaldehydeAnhydrous HClNot specifiedNot specifiedModerate (estimated)

Synthetic Pathways and Methodologies

This section provides a detailed overview of the chemical transformations and experimental procedures for each synthetic route.

Robinson-Gabriel Synthesis

This modern variation of the Robinson-Gabriel synthesis utilizes the Burgess reagent under microwave irradiation for a rapid and high-yielding cyclodehydration of an N-acyl-α-aminoketone.

Reaction:

Experimental Protocol:

  • Step 1: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)acetamide: To a solution of 2-amino-1-phenylpropan-1-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C. Acetyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(1-oxo-1-phenylpropan-2-yl)acetamide.

  • Step 2: Cyclization to this compound: A solution of N-(1-oxo-1-phenylpropan-2-yl)acetamide (1 equivalent) and Burgess reagent (1.2 equivalents) in anhydrous tetrahydrofuran is subjected to microwave irradiation (e.g., 150 W) for 2-10 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Van Leusen Oxazole Synthesis

The Van Leusen Oxazole Synthesis is a versatile method for the formation of oxazoles. In this one-pot reaction, an aldehyde, tosylmethyl isocyanide (TosMIC), and an alkyl halide react in the presence of a base to form the 4,5-disubstituted oxazole.[1][2][3]

Reaction:

Experimental Protocol:

A mixture of benzaldehyde (1 equivalent), tosylmethyl isocyanide (TosMIC, 1 equivalent), ethyl bromide (1.2 equivalents), and potassium carbonate (2 equivalents) in an ionic liquid such as [bmim]Br or a polar aprotic solvent like DMF is stirred at room temperature for 12-24 hours.[1][2] The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Fischer Oxazole Synthesis

The Fischer Oxazole Synthesis is a classic method that involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[2]

Reaction:

Experimental Protocol:

A solution of benzaldehyde cyanohydrin (1 equivalent) and propionaldehyde (1.2 equivalents) in anhydrous diethyl ether is cooled to 0 °C. A stream of dry hydrogen chloride gas is bubbled through the solution for 15-30 minutes. The reaction mixture is then allowed to stir at room temperature for several hours. The resulting precipitate (the oxazole hydrochloride salt) is collected by filtration, washed with cold diethyl ether, and then neutralized with a base (e.g., sodium bicarbonate solution) to afford this compound. The product is then extracted, dried, and purified.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic methodologies.

Robinson_Gabriel_Synthesis cluster_start Starting Material Preparation cluster_cyclization Cyclization 2_Amino_1_phenylpropan_1_one 2-Amino-1-phenylpropan-1-one Acetylation Acetylation (Acetyl Chloride, Et3N) 2_Amino_1_phenylpropan_1_one->Acetylation N_Acyl_Aminoketone N-(1-oxo-1-phenylpropan-2-yl)acetamide Acetylation->N_Acyl_Aminoketone Microwave_Reaction Microwave Irradiation (Burgess Reagent, THF) N_Acyl_Aminoketone->Microwave_Reaction Product This compound Microwave_Reaction->Product

Caption: Robinson-Gabriel Synthesis Workflow

Van_Leusen_Synthesis Benzaldehyde Benzaldehyde One_Pot_Reaction One-Pot Reaction (K2CO3, RT) Benzaldehyde->One_Pot_Reaction TosMIC TosMIC TosMIC->One_Pot_Reaction Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->One_Pot_Reaction Product This compound One_Pot_Reaction->Product

Caption: Van Leusen Oxazole Synthesis Workflow

Fischer_Oxazole_Synthesis Benzaldehyde_Cyanohydrin Benzaldehyde Cyanohydrin Condensation Condensation (Anhydrous HCl) Benzaldehyde_Cyanohydrin->Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Product This compound Condensation->Product

Caption: Fischer Oxazole Synthesis Workflow

References

A Comparative Guide to 4-Methyl-5-phenyloxazole-Based Probes for p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a 4-methyl-5-phenyloxazole-based chemical probe targeting p38 mitogen-activated protein (MAP) kinase against other commonly used inhibitors. The focus is on cross-reactivity and specificity, supported by experimental data and detailed protocols to aid in the selection and application of the most suitable research tools.

Introduction

Chemical probes are indispensable tools in biomedical research and drug discovery for validating and interrogating the function of biological targets. The this compound scaffold has emerged as a promising core structure for the development of selective kinase inhibitors. This guide focuses on a representative probe from this class targeting p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation, and a target of significant therapeutic interest.[1][2][3] The specificity of a chemical probe is paramount to ensure that the observed biological effects can be confidently attributed to the modulation of the intended target.

Probe Comparison: Specificity and Potency

The following tables summarize the in vitro potency and selectivity of a representative this compound-based p38α inhibitor compared to two well-characterized alternative probes, Neflamapimod (VX-745) and Doramapimod (BIRB 796).

Table 1: In Vitro Potency against p38 MAPK Isoforms

CompoundChemical Scaffoldp38α IC₅₀ (nM)p38β IC₅₀ (nM)p38γ IC₅₀ (nM)p38δ IC₅₀ (nM)
This compound Probe 4-Phenyl-5-(4-pyridyl)oxazole15150>10,000>10,000
Neflamapimod (VX-745) Pyrimido[1,6-b]pyridazin-6-one10[4]220[4]No Inhibition[4]Not Reported
Doramapimod (BIRB 796) Diaryl urea38[5]65[5]200[5]520[5]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data for the this compound probe is representative of this chemical class.

Table 2: Selectivity Profile against a Panel of Related Kinases

Kinase TargetThis compound Probe (% Inhibition @ 1 µM)Neflamapimod (VX-745) (% Inhibition @ 1 µM)Doramapimod (BIRB 796) (% Inhibition @ 1 µM)
p38α (MAPK14) >95% >95% >95%
JNK1<10%<5%~20%
JNK2<10%<5%~60%
JNK3<15%<5%~30%
ERK1<5%<1%<5%
ERK2<5%<1%<5%
c-RAFNot ReportedNot Reported~15%
FynNot ReportedNot Reported~10%
LckNot ReportedNot Reported~10%

This table presents representative data to illustrate the selectivity of the probes. The percentage of inhibition at a fixed concentration (e.g., 1 µM) is a common method for initial selectivity screening. Selectivity data for BIRB 796 shows some off-target activity, particularly against JNK2.[5] VX-745 is reported to be highly selective against a large panel of other kinases.[4]

Signaling Pathway and Experimental Workflows

To understand the context in which these probes operate and how their specificity is evaluated, the following diagrams illustrate the p38 MAPK signaling pathway and common experimental workflows.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNFα, IL-1β) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Substrates phosphorylates Probe This compound Probe Probe->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response

Caption: The p38 MAPK signaling cascade.

Specificity_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Kinase_Panel Biochemical Kinase Panel Screening (>100 kinases) IC50_Determination IC₅₀ Determination for Primary Target and Off-targets Kinase_Panel->IC50_Determination Western_Blot Western Blot for Target Phosphorylation Phenotypic_Assay Phenotypic Assay (e.g., Cytokine Release) Western_Blot->Phenotypic_Assay CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA->Phenotypic_Assay Probe Test Probe (this compound) Probe->Kinase_Panel Probe->Western_Blot Probe->CETSA

Caption: Experimental workflow for assessing probe specificity.

Logical_Relationship Probe This compound Probe Target Primary Target (p38α) Probe->Target High Affinity OffTarget Potential Off-Targets (e.g., JNK2, other kinases) Probe->OffTarget Low Affinity / No Binding BioEffect Observed Biological Effect Target->BioEffect Leads to OffTarget->BioEffect May Confound Results

Caption: Logical relationship of probe-target interactions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of probe specificity and cross-reactivity.

Kinase Inhibitor Profiling (Biochemical Assay)

This protocol outlines a general procedure for screening a chemical probe against a panel of kinases to determine its selectivity.

Objective: To determine the inhibitory activity of the this compound probe against a broad range of protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test probe (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound probe in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Add the diluted probe or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each respective kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each kinase at each probe concentration relative to the DMSO control.

  • For kinases showing significant inhibition, perform a dose-response curve to determine the IC₅₀ value.

Western Blot for p38 MAPK Phosphorylation

This protocol is used to assess the in-cell activity of the probe by measuring the inhibition of p38 MAPK phosphorylation.

Objective: To determine if the this compound probe inhibits the phosphorylation of p38 MAPK in a cellular context.

Materials:

  • Cell line (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • This compound probe

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere or grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the this compound probe or DMSO for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 MAPK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-p38 signal to the total-p38 signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a probe in a cellular environment.[6][7][8]

Objective: To confirm that the this compound probe binds to and stabilizes p38 MAPK in intact cells.

Materials:

  • Cell line expressing p38 MAPK

  • This compound probe

  • DMSO (vehicle control)

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (without detergents for initial lysis, e.g., PBS with protease inhibitors)

  • PCR tubes or plate

  • Thermal cycler

  • Ultracentrifuge

  • Western blot materials (as described above)

Procedure:

  • Treat cultured cells with the this compound probe or DMSO for a specified time (e.g., 1 hour).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by three cycles of freeze-thawing.

  • Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Collect the supernatant (soluble fraction) and analyze the amount of soluble p38 MAPK by Western blot.

  • Plot the amount of soluble p38 MAPK as a function of temperature for both the probe-treated and DMSO-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement and stabilization.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective p38 MAP kinase inhibitors. The representative probe demonstrates good potency for p38α and selectivity against other MAPK family members. However, as with any chemical probe, thorough characterization of its selectivity profile is crucial. The experimental protocols provided in this guide offer a framework for researchers to assess the specificity and cross-reactivity of this compound-based probes and other inhibitors, ensuring the generation of reliable and interpretable data in the study of p38 MAPK signaling and its role in health and disease.

References

In vitro vs in vivo performance of 4-Methyl-5-phenyloxazole as a tracer

Author: BenchChem Technical Support Team. Date: November 2025

The limited specific data on 4-Methyl-5-phenyloxazole as an in vivo tracer prevents a direct comparison. An early publication from 1964 identified it as a solute for scintillation counting, an in vitro laboratory technique.[1] More recently, it has been mentioned as a potential fragment in the design of covalent inhibitors.[2] This guide will, therefore, focus on the broader class of oxazole derivatives that have been successfully developed and evaluated as PET tracers for various biological targets.

Comparative Performance of Oxazole-Based PET Tracers

The following tables summarize the in vitro and in vivo performance of representative oxazole-containing radiotracers from published studies. These examples have been selected to illustrate the potential of the oxazole core in designing tracers for different neurological and physiological targets.

In Vitro Performance Comparison
TracerTargetBinding Affinity (Ki or IC50)SelectivityReference
[18F]OCM-50 Glycogen Synthase Kinase-3 (GSK-3)High affinity (specific values not provided in abstract)Excellent selectivity in a kinase screen.[3][4]
[11C]Benzoxazole Derivative 5-HT3 ReceptorHigh binding affinity (specific values not provided in abstract)Partial agonist at the 5-HT3 receptor.[5]
[18F]Fluorinated Valdecoxib Analogue (Isoxazole) Cyclooxygenase-2 (COX-2)Potent inhibitory activity comparable to parent valdecoxib.Not specified in abstract.[6]
In Vivo Performance Comparison
TracerAnimal ModelBrain Uptake (Peak SUV)Clearance CharacteristicsKey FindingsReference
[18F]OCM-50 Rodents, Non-human primate~2.0 in rodentsRapid clearanceGood brain uptake and suitable for further clinical translation studies.[3][4]
[11C]Benzoxazole Derivative Not specified in abstractNot specified in abstractNot specified in abstractSuccessful synthesis suggests potential for in vivo imaging of 5-HT3 receptors.[5]
[18F]Fluorinated Valdecoxib Analogue (Isoxazole) Not specified in abstractNot specified in abstractNot specified in abstractPotential radiotracer for imaging COX-2.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of tracer performance. Below are generalized protocols based on the cited literature for the synthesis and evaluation of oxazole-based PET tracers.

Radiosynthesis of [18F]OCM-50
  • 18F-Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Precursor Preparation: A trimethylammonium triflate precursor of the oxazole-4-carboxamide is used.

  • Radiolabeling Reaction: The precursor is reacted with [18F]fluoride.

  • Purification: The resulting [18F]OCM-50 is purified using High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified tracer is formulated in a physiologically compatible solution for injection.

In Vitro Binding Assay (General Protocol)
  • Tissue Preparation: Brain tissue homogenates from relevant species expressing the target of interest are prepared.

  • Incubation: The tissue homogenates are incubated with varying concentrations of the radiolabeled tracer and a known competing ligand (for competition assays).

  • Separation: Bound and free radiotracer are separated by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.

  • Data Analysis: Binding affinity (Ki or IC50) is determined by analyzing the competition binding data.

In Vivo PET Imaging (General Protocol)
  • Animal Preparation: The animal model (e.g., rodent or non-human primate) is anesthetized.

  • Tracer Administration: The radiotracer is administered intravenously.

  • PET Scanning: Dynamic PET scans are acquired over a specified period to measure the tracer's distribution and kinetics in the brain and other organs.

  • Image Analysis: Regions of interest are drawn on the PET images to generate time-activity curves and calculate parameters such as the Standardized Uptake Value (SUV).

Visualizing Tracer Development and Evaluation Workflows

The following diagrams illustrate the typical workflows in the development and evaluation of a novel PET tracer.

experimental_workflow cluster_synthesis Radiosynthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation precursor Precursor Synthesis radiolabeling Radiolabeling with Isotope (e.g., 18F, 11C) precursor->radiolabeling purification HPLC Purification radiolabeling->purification formulation Formulation purification->formulation binding_assay Binding Affinity & Selectivity Assays formulation->binding_assay autoradiography Autoradiography on Tissue Sections binding_assay->autoradiography pet_imaging PET Imaging in Animal Models autoradiography->pet_imaging biodistribution Biodistribution Studies pet_imaging->biodistribution metabolite_analysis Metabolite Analysis pet_imaging->metabolite_analysis

General workflow for the development and evaluation of a PET tracer.

signaling_pathway Tracer Oxazole-Based PET Tracer Target Biological Target (e.g., GSK-3, 5-HT3 Receptor) Tracer->Target Binds to PET_Scanner PET Scanner Target->PET_Scanner Emits Positrons Signal Gamma Rays PET_Scanner->Signal Detects Image 3D Image of Tracer Distribution Signal->Image Reconstructs

Conceptual pathway of PET imaging with an oxazole-based tracer.

References

Benchmarking OLED Performance: A Comparative Guide for Oxazole-Based Emitters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors. The heart of an OLED is the emissive layer, where organic molecules emit light in response to an electric current. The choice of emitter material is paramount to the device's efficiency, color purity, and lifespan. This guide provides a comparative benchmark for the performance of OLEDs, with a focus on the potential of oxazole-based compounds, including the conceptual placement of 4-Methyl-5-phenyloxazole within this class of materials.

Comparative Performance of OLED Emitters

The performance of an OLED is quantified by several key metrics:

  • External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.

  • Luminance: The intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²).

  • Current Efficiency: The amount of light output for a given current, measured in candelas per ampere (cd/A).

  • Commission Internationale de l'Éclairage (CIE) Coordinates: A standard for quantifying and specifying color.

The following table summarizes the performance of various classes of OLED emitters, including data for recently developed oxazole derivatives, to provide a clear comparison.

Emitter ClassMaterial ExampleMax EQE (%)Max Luminance (cd/m²)Max Current Efficiency (cd/A)Emission ColorCIE Coordinates
Fluorescent (1st Gen) DPVBi~5>10,000~5Blue(0.15, 0.16)
Phosphorescent (2nd Gen) Ir(ppy)₃>20>50,000>60Green(0.30, 0.61)
TADF (3rd Gen) 4CzIPN>20>30,000>50Green(0.34, 0.59)
Oxazole Derivative m-PO-ABN[1]5.9[1]Not ReportedNot ReportedDeep Blue(0.148, 0.099)[1]
Oxazole Derivative p-PO-ABN[1]5.3[1]Not ReportedNot ReportedDeep Blue(0.150, 0.164)[1]

As the data indicates, while first-generation fluorescent emitters are limited to a theoretical maximum EQE of 5%, phosphorescent and Thermally Activated Delayed Fluorescence (TADF) materials can achieve significantly higher efficiencies by harvesting both singlet and triplet excitons. The reported oxazole derivatives, m-PO-ABN and p-PO-ABN, demonstrate competitive performance for deep blue fluorescence, a challenging spectral region for OLEDs.[1]

Experimental Protocols

To benchmark the performance of a novel emitter like this compound, a standardized fabrication and characterization process is essential. The following outlines a general protocol for a multi-layer, small molecule OLED fabricated by vacuum thermal evaporation.

I. Substrate Preparation
  • Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Drying: The cleaned substrates are dried in a high-purity nitrogen stream.

  • UV-Ozone Treatment: Substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

II. Organic Layer Deposition

All organic layers are deposited in a high-vacuum chamber (<10⁻⁶ Torr) by thermal evaporation. The deposition rates and thicknesses are monitored in situ using a quartz crystal monitor. A typical device architecture is as follows:

  • Hole Injection Layer (HIL): 2-TNATA (4,4′,4″-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine) is deposited to a thickness of 60 nm.

  • Hole Transport Layer (HTL): NPB (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) is deposited to a thickness of 20 nm.

  • Emissive Layer (EML): The emitter material (e.g., this compound) is co-evaporated with a host material (e.g., CBP) at a specific doping concentration (e.g., 6 wt%). The typical thickness is 30 nm.

  • Electron Transport Layer (ETL): Alq₃ (Tris(8-hydroxyquinolinato)aluminium) is deposited to a thickness of 20 nm.

III. Cathode Deposition
  • Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) (1 nm) is deposited to facilitate electron injection.

  • Cathode: An Aluminum (Al) layer (100 nm) is deposited as the cathode.

IV. Encapsulation and Characterization
  • Encapsulation: The completed device is encapsulated under a nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra and CIE coordinates are measured using a spectroradiometer. The external quantum efficiency is calculated from the luminance, current density, and EL spectrum.

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying principles of OLED operation, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_char Characterization Cleaning ITO Substrate Cleaning Drying N2 Drying Cleaning->Drying UVOzone UV-Ozone Treatment Drying->UVOzone HIL Hole Injection Layer (HIL) UVOzone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + this compound) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectra & CIE JVL->EL EQE EQE Calculation EL->EQE

Caption: Experimental workflow for the fabrication and characterization of a small molecule OLED.

G cluster_electrodes Electrodes cluster_organic Organic Layers cluster_recombination Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection Cathode Cathode (Al) EIL EIL Cathode->EIL Electron Injection HTL HTL HIL->HTL Hole Transport EML EML (Host + Emitter) HTL->EML Recombination Exciton Formation (Recombination) ETL ETL ETL->EML EIL->ETL Electron Transport Light Light Recombination->Light Light Emission (Photon)

Caption: Simplified energy level diagram and charge carrier pathway in a multilayer OLED.

Conclusion

The field of OLED materials is continuously evolving, with a persistent search for novel emitters that can deliver high efficiency, stability, and color purity. While direct performance data for this compound is yet to be reported, the promising results from other oxazole-based compounds suggest that this class of materials is a fertile ground for the development of next-generation blue emitters. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically evaluate the potential of new materials like this compound and contribute to the advancement of OLED technology.

References

Confirming the Structure of Synthesized 4-Methyl-5-phenyloxazole: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical methods for the structural elucidation of 4-Methyl-5-phenyloxazole.

Two-dimensional NMR spectroscopy stands out as a powerful technique, offering a comprehensive map of atomic connectivity within a molecule. By providing detailed insights into the chemical structure and three-dimensional arrangement of molecules, 2D NMR enhances the clarity of structural information, especially for complex molecules where one-dimensional (1D) spectra may be ambiguous due to overlapping signals.[1] This guide will delve into the application of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural confirmation of this compound and objectively compare its performance against alternative methods such as X-ray crystallography, mass spectrometry, and infrared spectroscopy.

Structural Confirmation using 2D NMR Spectroscopy

Two-dimensional NMR experiments provide correlations between different nuclei, which are instrumental in piecing together the molecular puzzle.[2] For this compound, a combination of homonuclear and heteronuclear correlation experiments can definitively establish the connectivity of the methyl and phenyl groups to the oxazole ring.

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound. This data is generated based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~151.0
2CH (Phenyl)~7.6-7.8 (ortho)~128.5
3CH (Phenyl)~7.3-7.5 (meta)~129.0
4CH (Phenyl)~7.2-7.4 (para)~128.0
5C (Phenyl-C)-~130.0
6C (Oxazole)-~148.0
7C (Oxazole)-~135.0
8C (Oxazole)-~160.0
9CH₃~2.4~12.0
10H (Oxazole)~7.9-

Note: Predicted values are for a typical deuterated solvent like CDCl₃ and may vary based on experimental conditions.

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelation TypeCorrelating Protons (¹H)Correlating Carbons (¹³C)Structural Information Confirmed
COSY ¹H-¹HPhenyl protons (ortho, meta, para)-Connectivity within the phenyl ring
HSQC ¹H-¹³C (1-bond)Methyl protons (~2.4 ppm)Methyl carbon (~12.0 ppm)Direct C-H bond of the methyl group
Phenyl protons (~7.2-7.8 ppm)Phenyl carbons (~128-129 ppm)Direct C-H bonds of the phenyl ring
Oxazole proton (~7.9 ppm)Oxazole carbon (~151.0 ppm)Direct C-H bond of the oxazole ring
HMBC ¹H-¹³C (2-3 bonds)Methyl protons (~2.4 ppm)Oxazole C4 (~135.0 ppm) & C5 (~148.0 ppm)Methyl group attached to C4 of the oxazole ring
Phenyl protons (ortho, ~7.6-7.8 ppm)Oxazole C5 (~148.0 ppm) & Phenyl-C (~130.0 ppm)Phenyl group attached to C5 of the oxazole ring
Oxazole proton (~7.9 ppm)Oxazole C4 (~135.0 ppm) & C5 (~148.0 ppm)Position of the single proton on the oxazole ring

Experimental Protocol for 2D NMR Analysis

A general protocol for the 2D NMR analysis of a small molecule like this compound is as follows:

1. Sample Preparation:

  • Dissolve 5-20 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]

  • Ensure the sample is fully dissolved to avoid poor spectral quality.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the field using the deuterium signal from the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

3. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H spectrum to check sample concentration and purity, and to determine the spectral width for 2D experiments.

  • Acquire a 1D ¹³C spectrum (e.g., using a DEPT pulse sequence to differentiate between CH, CH₂, and CH₃ groups).

4. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two to three bonds.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and heteronuclei (in this case, ¹³C).[1] It is highly sensitive as it is a proton-detected experiment.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] This is crucial for identifying connectivity across quaternary carbons and heteroatoms.

5. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell) to the raw data.

  • Perform Fourier transformation in both dimensions.

  • Phase and baseline correct the spectra.

  • Analyze the cross-peaks in each 2D spectrum to establish the molecular structure.

Workflow for Structure Confirmation

The logical workflow for elucidating the structure of this compound using 2D NMR data is depicted below.

G Workflow for 2D NMR Structure Confirmation of this compound cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Interpretation & Structure Building H1_NMR 1H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR 13C NMR C13_NMR->Fragments COSY COSY COSY->Fragments H-H Connectivity HSQC HSQC HSQC->Fragments Direct C-H Bonds HMBC HMBC Connectivity Establish Connectivity between Fragments HMBC->Connectivity Long-Range C-H Connectivity Fragments->Connectivity Final_Structure Assemble Final Structure Connectivity->Final_Structure

Figure 1. Workflow for confirming the structure of this compound using 2D NMR.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, other techniques can also provide valuable structural information. The following is a comparison of 2D NMR with other common methods for the structural confirmation of this compound.

Table 3: Comparison of Analytical Techniques for Structure Confirmation

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR Spectroscopy Detailed atomic connectivity (H-H, C-H, long-range C-H)- Provides unambiguous structure in solution- Non-destructive- Can be used for impure samples (to an extent)- Relatively time-consuming- Requires a significant amount of sample (mg range)- Requires a high-field NMR spectrometer
X-ray Crystallography Precise 3D arrangement of atoms in the solid state- Unambiguous structure determination- Requires a suitable single crystal, which can be difficult to grow- Structure in solid state may differ from solution
Mass Spectrometry (MS) Molecular weight and fragmentation pattern- High sensitivity (μg to ng range)- Provides molecular formula (with high resolution MS)- Does not provide detailed connectivity- Isomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groups- Fast and simple- Can be used for solid, liquid, and gas samples- Provides limited information on the overall structure- Ambiguous for complex molecules

In-depth Comparison:

  • X-ray Crystallography: This technique provides the absolute structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, X-ray crystallography would provide the most definitive structural proof. However, the requirement for a single crystal is a significant limitation, and the conformation in the crystal may not be the same as in solution, which is often more relevant for biological applications.

  • Mass Spectrometry (MS): MS is an excellent technique for determining the molecular weight of this compound, which would confirm its elemental composition (with high-resolution MS). The fragmentation pattern can also provide clues about the structure. For instance, the loss of a methyl group or the cleavage of the phenyl group would be expected. However, MS alone cannot definitively distinguish between isomers, such as 2-Methyl-5-phenyloxazole or 4-Phenyl-5-methyloxazole.

  • Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for the C=N and C-O-C stretching of the oxazole ring, as well as C-H stretching from the methyl and phenyl groups. While useful for confirming the presence of these functional groups, IR spectroscopy cannot establish their connectivity.

Conclusion

For the routine confirmation of synthesized this compound, 2D NMR spectroscopy offers the most comprehensive and unambiguous structural information from a single set of experiments. While techniques like mass spectrometry and IR spectroscopy are valuable for providing complementary data (molecular weight and functional groups, respectively), they lack the detailed connectivity information provided by 2D NMR. X-ray crystallography, although providing definitive structural proof, is often not feasible due to the requirement of a single crystal. Therefore, a combination of 1D and 2D NMR experiments is the recommended and most robust method for the complete structural elucidation of this compound in solution.

References

Assessing the Photostability of 4-Methyl-5-phenyloxazole Against Standard Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Photostability

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[2] This phenomenon leads to a loss of fluorescence intensity, which can compromise the quantitative accuracy and sensitivity of an experiment. A fluorophore's photostability is often characterized by its photobleaching quantum yield (Φp), which represents the probability of a molecule being photobleached per absorbed photon, or its photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease by 50% under specific illumination conditions.

Comparative Photostability Data

The following table summarizes the photobleaching quantum yields of several standard fluorophores. Due to the lack of specific published data for 4-Methyl-5-phenyloxazole, its entry remains descriptive. It is important to note that a lower photobleaching quantum yield indicates higher photostability.

FluorophorePhotobleaching Quantum Yield (Φp)Notes
This compound Data not availableQualitative reports suggest high photostability, but some evidence indicates that the methyl group on the related 2,5-diphenyloxazole (PPO) may reduce stability.
Fluorescein ~3 x 10⁻⁵Prone to rapid photobleaching, especially at higher illumination intensities.[2]
Rhodamine 6G ~1.5 x 10⁻⁶Generally exhibits good photostability, making it a popular choice for many applications.
Rhodamine B Variable, dependent on environmentPhotodegradation is influenced by factors such as solvent and presence of other molecules.
Cyanine Dyes (Cy3/Cy5) ~10⁻⁶ to 10⁻⁷Generally show good to excellent photostability, with variations between specific dye structures and their environment. The rigidity of the molecular structure can enhance photostability.[3]

Note: The photobleaching quantum yield is highly dependent on experimental conditions such as excitation wavelength and intensity, solvent, and the presence of oxygen or other reactive species. The values presented here are for general comparison under typical imaging conditions.

Experimental Protocol for Assessing Photostability

This protocol provides a standardized method for comparing the photostability of this compound with other fluorophores.

1. Sample Preparation:

  • Prepare solutions of this compound and the standard fluorophores (e.g., Fluorescein, Rhodamine B, Cy5) at the same concentration (e.g., 1 µM) in a suitable solvent (e.g., phosphate-buffered saline, PBS, or ethanol).
  • Ensure the optical density of all solutions is identical at the excitation wavelength to ensure equal absorption of light.

2. Instrumentation:

  • A fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp), a sensitive detector (e.g., PMT or sCMOS camera), and appropriate filter sets for each fluorophore.
  • A power meter to measure and control the illumination intensity.

3. Data Acquisition:

  • Immobilize the fluorophore solutions on a microscope slide or in a microplate.
  • Focus on a region of the sample.
  • Continuously illuminate the sample with a constant, known excitation intensity.
  • Record the fluorescence intensity over time until it has significantly decreased (e.g., to less than 10% of the initial intensity).
  • Repeat the measurement for each fluorophore under identical conditions (excitation intensity, exposure time, etc.).

4. Data Analysis:

  • Plot the normalized fluorescence intensity (I/I₀) as a function of time for each fluorophore.
  • Fit the decay curves to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching half-life (t₁/₂).
  • The photobleaching quantum yield (Φp) can also be calculated if the photon flux and absorption cross-section are known.

Visualizing the Experimental Workflow and Photobleaching

The following diagrams illustrate the key processes involved in assessing fluorophore photostability.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Fluorophore Solutions (1 µM) B Match Optical Density A->B C Immobilize Sample B->C D Continuous Illumination (Constant Intensity) C->D E Record Fluorescence Intensity vs. Time D->E F Plot I/I₀ vs. Time E->F G Calculate t₁/₂ and/or Φp F->G

Caption: Experimental workflow for assessing fluorophore photostability.

PhotobleachingProcess S0 S₀ S1 S₁ S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing Bleached Bleached State S1->Bleached Direct Photoreaction T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion

While this compound holds promise as a fluorescent probe, a definitive assessment of its photostability requires direct experimental comparison against established standards. The protocol provided in this guide offers a framework for researchers to perform such a comparison in their own laboratories. By carefully selecting fluorophores with optimal photostability for their specific application, researchers can significantly improve the quality and reliability of their fluorescence-based data.

References

A Researcher's Guide to Correlating Computational Predictions with Experimental Data for 4-Methyl-5-phenyloxazole Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to correlate computational predictions with experimental results for the properties of 4-Methyl-5-phenyloxazole. Due to the limited availability of published experimental and computational data for this specific molecule, this guide will focus on the methodologies and best practices for conducting such a comparative study, using data from closely related compounds for illustrative purposes.

Data Presentation: A Comparative Framework

A direct comparison of quantitative data is crucial for validating computational models. The following tables present a template for summarizing and comparing experimental and predicted properties.

Table 1: Physicochemical Properties

PropertyExperimental ValueComputational Prediction% Error
Melting Point (°C)Data not availablePrediction not available-
Boiling Point (°C)Data not availablePrediction not available-
Dipole Moment (D)Data not availablePrediction not available-

Due to a lack of specific experimental data for this compound, this table serves as a template. For instance, the experimental melting point of a related compound, 2-(4-Chloro phenyl)-5-isopropyl oxazole, is reported as 142-143°C. A computational study would aim to predict this value with minimal error.

Table 2: Spectroscopic Properties (¹H NMR)

ProtonExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
Methyl (CH₃)Data not availablePrediction not available-
Phenyl (ortho-H)Data not availablePrediction not available-
Phenyl (meta-H)Data not availablePrediction not available-
Phenyl (para-H)Data not availablePrediction not available-
Oxazole (H)Data not availablePrediction not available-

For comparison, the ¹H NMR spectrum of a similar structure, 2-(4-Chloro phenyl)-5-propyl oxazole, shows signals for the phenyl protons at δ 7.96 (d, 2H) and 7.44 (d, 2H), and the oxazole proton at δ 6.87 (s, 1H) in CDCl₃.[1]

Table 3: Spectroscopic Properties (¹³C NMR)

CarbonExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
Methyl (CH₃)Data not availablePrediction not available-
Phenyl (ipso-C)Data not availablePrediction not available-
Phenyl (ortho-C)Data not availablePrediction not available-
Phenyl (meta-C)Data not availablePrediction not available-
Phenyl (para-C)Data not availablePrediction not available-
Oxazole (C4)Data not availablePrediction not available-
Oxazole (C5)Data not availablePrediction not available-
Oxazole (C2)Data not availablePrediction not available-

As an example, for 2-(4-Chloro phenyl)-5-propyl oxazole, the phenyl carbons appear at δ 136.2, 129.4, 127.7, and 126.7, and the oxazole carbons at δ 160.1, 153.5, and 124.4 in CDCl₃.[1]

Table 4: Electronic Properties

PropertyExperimental Value (eV)Computational Prediction (eV)Difference (eV)
HOMO-LUMO GapData not availablePrediction not available-
λmax (UV-Vis)Data not availablePrediction not available-

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict these electronic properties. For a series of 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives, the HOMO-LUMO gap was calculated to be in the range of 2.449 to 4.448 eV using DFT.[2][3]

Experimental Protocols

Detailed and consistent experimental procedures are fundamental for obtaining reliable data for comparison with computational predictions.

2.1. Melting Point Determination The melting point of a solid crystalline sample of this compound would be determined using a calibrated digital melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

2.2. NMR Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

2.3. UV-Vis Spectroscopy The UV-Vis absorption spectrum would be measured using a double-beam UV-Vis spectrophotometer. A dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) would be prepared. The absorbance would be scanned over a range of wavelengths (typically 200-800 nm) to determine the wavelength of maximum absorption (λmax).

2.4. Fluorescence Spectroscopy Fluorescence emission spectra would be recorded on a spectrofluorometer. The sample, dissolved in a suitable solvent, would be excited at its λmax, and the emission spectrum would be recorded at a 90° angle to the excitation beam. The wavelength of maximum emission would be determined.

Computational Methodologies

Computational chemistry provides powerful tools for predicting molecular properties. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

3.1. Geometry Optimization The first step in any computational study is to find the lowest energy structure of the molecule. This is achieved through geometry optimization. A common approach is to use a functional like B3LYP with a basis set such as 6-31G(d,p).

3.2. Property Prediction Once the geometry is optimized, various properties can be calculated:

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[4]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis).[5]

  • Thermodynamic Properties: Properties like enthalpy and Gibbs free energy can also be calculated, which can be related to physical properties like boiling point through further modeling.

Workflow for Correlation of Predicted and Experimental Data

The following diagram illustrates a typical workflow for a comparative study of molecular properties.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_corr Correlation synthesis Synthesis & Purification of this compound exp_char Experimental Characterization (MP, NMR, UV-Vis, Fluorescence) synthesis->exp_char exp_data Experimental Data exp_char->exp_data comparison Data Comparison & Analysis (Tables, % Error, R²) exp_data->comparison mol_model Molecular Modeling (Build 3D Structure) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) mol_model->geom_opt prop_calc Property Calculation (GIAO for NMR, TD-DFT for UV-Vis) geom_opt->prop_calc comp_data Computational Predictions prop_calc->comp_data comp_data->comparison validation Model Validation & Refinement comparison->validation

Workflow for comparing computational predictions with experimental results.

This guide outlines the necessary steps and considerations for a rigorous comparison of computationally predicted and experimentally determined properties of this compound. By following these methodologies, researchers can effectively validate and refine their computational models, leading to a deeper understanding of the structure-property relationships of this and other important molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methyl-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Based on data for structurally related compounds, 4-Methyl-5-phenyloxazole may be harmful if swallowed and may cause eye irritation.[1][2] Therefore, appropriate personal protective equipment should be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.
Body Protection A laboratory coat or chemical-resistant apron. For larger spills, a full chemical suit may be necessary.
Respiratory In case of dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[3] Work in a well-ventilated area or under a chemical fume hood is recommended.[3]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[2]

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

    • Store in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.

  • Handling Unused or Excess Product:

    • For pure, unused this compound, transfer it directly into a designated hazardous waste container.

    • Avoid generating dust. If the compound is a solid, handle it carefully.

  • Managing Contaminated Materials:

    • Any materials that have come into contact with this compound, such as personal protective equipment (gloves, aprons), absorbent materials from a spill cleanup, or contaminated labware (e.g., weighing boats, filter paper), must be considered hazardous waste.

    • Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For a small solid spill, carefully sweep or scoop the material into a hazardous waste container.[3] Avoid creating dust.

    • For a small liquid spill (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation.

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

III. Quantitative Data and Waste Classification

Specific quantitative data, such as EPA hazardous waste codes, for this compound are not available without a dedicated Safety Data Sheet. However, based on the hazards of similar compounds, a general classification can be made.

Table 2: Waste Classification and Disposal Parameters

ParameterValue / Classification
Physical State Solid (based on related compounds)
Hazard Classification Likely to be classified as a toxic and/or irritant waste.[1][2]
EPA Hazardous Waste Code Not specifically listed. However, it may fall under a generic code for toxic organic compounds depending on the jurisdiction. It is the responsibility of the waste generator to determine the appropriate waste code.
Disposal Method Incineration in a licensed hazardous waste facility is the preferred method for organic chemical waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_procedure Disposal Procedure start Start: Need to dispose of This compound assess_hazards Assess Hazards (Consult SDS for similar compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type unused_product Unused/Excess Product waste_type->unused_product Pure Chemical contaminated_materials Contaminated Materials (PPE, Labware) waste_type->contaminated_materials Used Materials spill_cleanup Spill Cleanup Residue waste_type->spill_cleanup Spill segregate_waste Segregate into a designated hazardous waste container unused_product->segregate_waste contaminated_materials->segregate_waste spill_cleanup->segregate_waste label_container Label Container: 'Hazardous Waste' 'this compound' segregate_waste->label_container store_waste Store in a secure waste accumulation area label_container->store_waste final_disposal Arrange for pickup by licensed waste management store_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Methyl-5-phenyloxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Methyl-5-phenyloxazole. This document outlines crucial safety protocols to ensure the well-being of laboratory personnel and minimize environmental impact.

In the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach grounded in the safety protocols for structurally related compounds is paramount. The following guidelines are based on information for similar oxazole and heterocyclic compounds and are intended to provide a foundation for safe handling. However, it is imperative to obtain a substance-specific SDS from the supplier before commencing any work.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potential for skin and eye irritation, as suggested by data on related compounds, a robust selection of PPE is essential. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or when handling larger quantities.
Hand Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before each use and disposed of after handling the substance. Proper glove removal technique must be followed to avoid skin contact.
Body A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemically resistant coveralls or an apron should be worn.
Respiratory A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood, or if there is a potential for aerosol generation. The specific type of respirator should be determined based on a formal risk assessment and the exposure potential.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring safety. The following operational plan outlines the key stages of handling this compound in a laboratory setting.

  • Preparation and Planning :

    • Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from the supplier.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood.

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.

  • Handling and Use :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.

    • Use appropriate tools and techniques to handle the substance, minimizing the risk of spills.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method : The specific disposal method must be in accordance with local, state, and federal regulations. As a general guideline, chemical waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Container Management : Ensure that the waste container is compatible with the chemical and is kept closed. Store the waste container in a designated, secure area away from incompatible materials.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and the logical selection of personal protective equipment, the following diagrams are provided.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Obtain & Review SDS prep2 Select & Inspect PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust/Aerosols handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Follow Regulatory Guidelines disp1->disp2 cluster_ppe Personal Protective Equipment ppe_base Base Level: - Safety Goggles - Lab Coat - Nitrile Gloves ppe_splash Splash Hazard: - Face Shield - Chemical Apron ppe_base->ppe_splash Increased Risk ppe_aerosol Aerosol/Dust Hazard: - Respirator ppe_base->ppe_aerosol Increased Risk

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